Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)
Description
BenchChem offers high-quality Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H16FNO3 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
[(E)-(3-fluoro-4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate |
InChI |
InChI=1S/C14H16FNO3/c15-12-8-10(6-7-13(12)17)9-16-19-14(18)11-4-2-1-3-5-11/h6-9,11,17H,1-5H2/b16-9+ |
InChI Key |
NPVNUGQNVVMJJP-CXUHLZMHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The OX40/CD134 Signaling Pathway in Mouse T Cell Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the OX40 (CD134) signaling pathway in mouse T cell activation. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental protocols essential for studying this critical costimulatory pathway.
Core Concepts of OX40 Signaling in T Cell Activation
OX40 (also known as CD134 or TNFRSF4) is a member of the tumor necrosis factor receptor (TNFR) superfamily and is a key costimulatory molecule expressed on activated T cells.[1][2] Its ligand, OX40L (CD252 or TNFSF4), is primarily expressed on antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[3] The interaction between OX40 and OX40L provides a crucial secondary signal to T cells, following the primary signal from T cell receptor (TCR) engagement with peptide-MHC complexes. This costimulation is not essential for the initial activation of naive T cells but is critical for sustaining T cell proliferation, survival, and the generation of effector and memory T cells.[1][2]
OX40 is typically not present on naive or resting memory T cells but is transiently induced on both CD4+ and CD8+ T cells following TCR stimulation, with peak expression occurring 24 to 72 hours after activation.[1][2][4] This temporal expression pattern ensures that OX40-mediated costimulation is delivered to antigen-specific T cells that have already received an initial activation signal.
Quantitative Data on Mouse OX40/OX40L Interaction
The binding affinity and kinetics of the mouse OX40 and OX40L interaction have been characterized, providing a quantitative basis for understanding their biological function.
| Parameter | Value | Method | Cell Type/System | Reference |
| KD (Dissociation Constant) | 0.2-0.4 nM | Radiolabeled sCD4-OX40L binding | Activated mouse T cells | [5][6] |
| 3.8 nM | BIAcore™ (immobilized sOX40) | Soluble proteins | [5][6] | |
| 190 nM | BIAcore™ (immobilized sCD4-OX40L) | Soluble proteins | [5][6] | |
| koff (Dissociation Rate Constant) | 4 x 10-5 s-1 | Radiolabeled sCD4-OX40L dissociation | Activated mouse T cells | [5][6] |
| 2 x 10-2 s-1 | BIAcore™ (sOX40 dissociating from sCD4-OX40L) | Soluble proteins | [5][6] |
The OX40 Signaling Cascade
Upon engagement with OX40L, OX40 receptors on the T cell surface trimerize, initiating a downstream signaling cascade that ultimately promotes T cell survival, proliferation, and cytokine production.[3] This pathway involves the recruitment of several adaptor proteins and the activation of key signaling modules.
Key Signaling Molecules and Pathways:
-
TRAF Recruitment: The cytoplasmic tail of OX40 lacks intrinsic enzymatic activity and relies on the recruitment of TNF receptor-associated factor (TRAF) proteins.[1] In mouse T cells, OX40 has been shown to interact with TRAF1, TRAF2, TRAF3, and TRAF5.[7][8] TRAF2 and TRAF5 are particularly crucial for mediating NF-κB activation.[7][8]
-
NF-κB Activation: A central outcome of OX40 signaling is the activation of the nuclear factor-κB (NF-κB) pathway.[1][9] The recruitment of TRAF2 and TRAF5 leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein.[9][10] This targets IκBα for degradation, allowing NF-κB transcription factors (such as p50 and RelA) to translocate to the nucleus and induce the expression of genes involved in T cell survival and proliferation.[9]
-
PI3K/Akt Pathway: OX40 signaling also activates the phosphoinositide 3-kinase (PI3K)/Akt (also known as protein kinase B or PKB) pathway.[1][11] This pathway is critical for promoting cell survival by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] OX40 can form a complex with PI3K and Akt, and this is dependent on TRAF2.[11]
-
PKCθ Involvement: Protein kinase C-theta (PKCθ) has been implicated as a component of the OX40 signalosome, contributing to NF-κB activation.[12]
Below is a diagram illustrating the core OX40 signaling pathway in mouse T cells.
Caption: Core OX40 signaling pathway in mouse T cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the OX40 signaling pathway. The following sections provide protocols for key experiments.
Isolation and Activation of Mouse T Cells
This protocol outlines the general steps for isolating primary mouse T cells and activating them in vitro.
Caption: Workflow for mouse T cell isolation and activation.
Detailed Methodology:
-
Spleen Dissociation: Euthanize a mouse and aseptically remove the spleen. Mechanically dissociate the spleen into a single-cell suspension by mashing it through a 70 µm cell strainer using the plunger of a syringe.[13][14]
-
Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in ACK lysis buffer for 1-2 minutes to lyse red blood cells. Quench the lysis by adding an excess of complete RPMI medium.
-
T Cell Enrichment: Isolate CD4+ or CD8+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.[13][14][15] This typically involves incubating the cell suspension with an antibody cocktail that binds to non-T cells, followed by the addition of magnetic beads and separation using a magnet.
-
Cell Plating: Resuspend the enriched T cells in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
Plate Coating: Coat 96-well or 24-well tissue culture plates with an anti-CD3 antibody (clone 145-2C11) at a concentration of 1-5 µg/mL in PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plates twice with sterile PBS before adding the cells.[14][16]
-
T Cell Activation: Add the purified T cells to the anti-CD3 coated plates. Add soluble anti-CD28 antibody (clone 37.51) to a final concentration of 1-2 µg/mL. Culture the cells at 37°C in a 5% CO2 incubator for 24-72 hours.[14][16]
-
Analysis: Harvest the cells for downstream applications, such as flow cytometry to assess the expression of activation markers like CD25, CD69, and OX40.
Flow Cytometry for OX40 Expression
Flow cytometry is used to quantify the expression of OX40 on the surface of activated T cells.
Detailed Methodology:
-
Cell Preparation: Harvest activated T cells and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Fc Block: Incubate the cells with an anti-mouse CD16/CD32 antibody (Fc block) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add a fluorescently conjugated anti-mouse OX40 (CD134) antibody and antibodies against other markers of interest (e.g., CD4, CD8, CD25). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Include appropriate isotype controls and fluorescence minus one (FMO) controls for accurate gating.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the T cell population of interest (e.g., CD4+ or CD8+ cells) and quantify the percentage of OX40-positive cells and the mean fluorescence intensity (MFI).
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to OX40 ligation.
Caption: Workflow for an NF-κB luciferase reporter assay.
Detailed Methodology:
-
Cell Line/Primary Cells: This assay can be performed using a T cell line stably transfected with an NF-κB luciferase reporter construct or with primary T cells isolated from an NF-κB reporter mouse (e.g., NFkB-luc mice).[17][18][19]
-
T Cell Activation: Activate the T cells as described in the previous protocol to induce OX40 expression.
-
OX40 Stimulation: Re-stimulate the activated T cells with an OX40 agonist. This can be achieved by co-culturing with cells expressing OX40L or by adding an agonistic anti-OX40 antibody.
-
Cell Lysis and Substrate Addition: After the desired stimulation time, lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate (D-luciferin) to the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB transcriptional activity.[17]
-
Data Analysis: Express the results as relative light units (RLUs) and normalize to a control group (e.g., cells stimulated with an isotype control antibody).
Concluding Remarks
The OX40/OX40L signaling pathway represents a critical axis in the regulation of T cell-mediated immunity. Its role in promoting the expansion and survival of effector T cells and the formation of memory T cells makes it an attractive target for therapeutic intervention in a variety of contexts, including cancer immunotherapy and autoimmune diseases.[1][4] A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental approaches detailed in this guide is essential for researchers and drug developers seeking to modulate this important pathway for therapeutic benefit.
References
- 1. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Affinity and kinetics of the interaction between soluble trimeric OX40 ligand, a member of the tumor necrosis factor superfamily, and its receptor OX40 on activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Roles and Mechanisms of Signaling by TRAF2 and TRAF5 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of OX40 signal transduction pathways leads to tumor necrosis factor receptor-associated factor (TRAF) 2- and TRAF5-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACTIVATION OF NF–κB1 BY OX40 CONTRIBUTES TO ANTIGEN-DRIVEN T CELL EXPANSION AND SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of NF-kappaB1 by OX40 contributes to antigen-driven T cell expansion and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OX40 complexes with phosphoinositide 3-kinase and protein kinase B (PKB) to augment TCR-dependent PKB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKC-ѳ is dispensable for OX40L-induced TCR-independent Treg proliferation but contributes by enabling IL-2 production from effector T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. T cell purification and activation [protocols.io]
- 15. T cell isolation and in‐vitro activation [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. The NFκB luciferase mouse: a new tool for real time measurement of NFκB activation in the whole animal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accegen.com [accegen.com]
- 19. 006100 - NFkB-luc Strain Details [jax.org]
The LALA-PG Mutation: A Key to Silencing Effector Functions in Anti-Mouse Antibodies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: In the development of therapeutic antibodies, particularly for research and pre-clinical studies in murine models, the intrinsic effector functions of the antibody's Fc region can be a significant liability. These functions, such as Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), can lead to unintended cell depletion and toxicity, confounding experimental results and posing safety risks. To address this, various Fc engineering strategies have been developed to create "effector-silent" antibodies. Among the most effective and widely adopted is the LALA-PG mutation, a combination of three amino acid substitutions (L234A, L235A, and P329G) in the IgG heavy chain. This guide provides a comprehensive overview of the function of the LALA-PG mutation in anti-mouse antibodies, supported by experimental data and detailed protocols.
The LALA-PG mutation is designed to abrogate the binding of the antibody's Fc region to Fcγ receptors (FcγRs) on immune cells and to the C1q component of the complement system.[1][2][3] The Leucine to Alanine substitutions at positions 234 and 235 (LALA) significantly reduce binding to FcγRs, which are crucial for initiating ADCC.[4][5][6] The Proline to Glycine substitution at position 329 (PG) further diminishes residual FcγR binding and, critically, disrupts the C1q binding site, thereby inhibiting the classical complement activation pathway and preventing CDC.[1][5][7] This dual-action silencing makes the LALA-PG variant a superior choice for creating truly "effectorless" antibodies for in vivo studies in mice.[1][3][5]
Impact of LALA-PG Mutation on Effector Functions
The primary function of the LALA-PG mutation is to eliminate unwanted effector functions. This is achieved by significantly reducing the affinity of the antibody's Fc domain for key immune molecules.
Signaling Pathway: Abrogation of ADCC and CDC
The LALA-PG mutation effectively breaks the signaling cascades that lead to ADCC and CDC.
Caption: LALA-PG mutation's disruption of ADCC and CDC pathways.
Quantitative Analysis of Fc Receptor and C1q Binding
Studies have demonstrated a dramatic reduction in binding affinity of LALA-PG mutated antibodies to various Fcγ receptors and C1q.
| Antibody Variant | Target Receptor | Binding Affinity (KD) | Fold Reduction vs. Wild-Type | Reference |
| Murine IgG2a WT | Murine FcγRI | ~10 nM | - | [1] |
| Murine IgG2a LALA-PG | Murine FcγRI | No detectable binding | >1000 | [1] |
| Murine IgG2a WT | Murine FcγRIII | ~1 µM | - | [1] |
| Murine IgG2a LALA-PG | Murine FcγRIII | Weak residual binding | >100 | [1] |
| Human IgG1 WT | Human FcγRI | ~1 nM | - | [7] |
| Human IgG1 LALA-PG | Human FcγRI | No detectable binding | >1000 | [7] |
| Murine IgG2a WT | Murine C1q | Detectable | - | [1] |
| Murine IgG2a LALA-PG | Murine C1q | No detectable binding | Complete Abolition | [1] |
| Human IgG1 WT | Human C1q | Detectable | - | [7] |
| Human IgG1 LALA-PG | Human C1q | No detectable binding | Complete Abolition | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the effects of the LALA-PG mutation.
Workflow for Assessing Effector Function
A typical experimental workflow to characterize the impact of the LALA-PG mutation involves several key assays.
Caption: Experimental workflow for LALA-PG antibody characterization.
Fcγ Receptor Binding Assay (Surface Plasmon Resonance)
Objective: To quantitatively measure the binding affinity and kinetics of wild-type and LALA-PG mutated antibodies to murine Fcγ receptors.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
Sensor chips (e.g., CM5)
-
Recombinant murine Fcγ receptors (e.g., FcγRI, FcγRIII)
-
Wild-type and LALA-PG mutant anti-mouse antibodies
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant murine Fcγ receptor at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the wild-type and LALA-PG antibodies in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the antibody solutions over the immobilized Fcγ receptor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 600 seconds).
-
Regenerate the sensor surface between cycles with a suitable regeneration solution (e.g., glycine-HCl, pH 1.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
Objective: To assess the ability of wild-type and LALA-PG mutated antibodies to induce the lysis of target cells by effector cells.
Materials:
-
Target cells expressing the antigen of interest.
-
Effector cells: Murine splenocytes or purified Natural Killer (NK) cells.
-
Wild-type and LALA-PG mutant anti-mouse antibodies.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay).
-
96-well cell culture plates.
Protocol:
-
Cell Preparation:
-
Culture target cells to a healthy, logarithmic growth phase.
-
If using a release assay, label the target cells with the appropriate reagent (e.g., Calcein-AM).
-
Isolate murine splenocytes or NK cells to be used as effector cells.
-
-
Assay Setup:
-
Plate the target cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add serial dilutions of the wild-type and LALA-PG antibodies to the wells.
-
Add effector cells at a desired effector-to-target (E:T) ratio (e.g., 25:1).
-
Include control wells: target cells only (spontaneous release), target cells with detergent (maximum release), and target and effector cells without antibody.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Detection and Analysis:
-
Measure the release of the cytotoxic marker (e.g., LDH or Calcein-AM) according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the antibody concentration.
-
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To determine the capacity of wild-type and LALA-PG mutated antibodies to mediate the lysis of target cells via the complement cascade.
Materials:
-
Target cells expressing the antigen of interest.
-
Wild-type and LALA-PG mutant anti-mouse antibodies.
-
Source of complement: Baby rabbit complement or normal mouse serum.
-
Assay buffer (e.g., RPMI-1640).
-
Cell viability dye (e.g., Propidium Iodide) or a cell viability assay kit (e.g., CellTiter-Glo).
-
96-well cell culture plates.
Protocol:
-
Assay Setup:
-
Plate target cells at a density of 2 x 10^4 cells/well in a 96-well plate.
-
Add serial dilutions of the wild-type and LALA-PG antibodies to the wells.
-
Add the complement source at a pre-determined optimal concentration.
-
Include control wells: target cells only, target cells with complement only, and target cells with heat-inactivated complement and antibody.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours.
-
-
Detection and Analysis:
-
Measure cell viability using a suitable method (e.g., flow cytometry with Propidium Iodide staining or a luminescence-based viability assay).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [1 - (Viability of experimental well / Viability of target cells only well)] x 100
-
Plot the percentage of cytotoxicity against the antibody concentration.
-
Conclusion
The LALA-PG mutation is a robust and reliable tool for generating effector-silent anti-mouse antibodies. By effectively abrogating both ADCC and CDC, this triple mutation allows researchers to isolate the specific effects of antigen binding from the confounding influences of Fc-mediated effector functions. This is particularly critical for in vivo studies in murine models, where a clean and predictable antibody profile is essential for accurate interpretation of results and for the development of safer and more effective therapeutic candidates. The detailed protocols provided in this guide offer a framework for the rigorous evaluation and validation of LALA-PG mutated antibodies, ensuring their suitability for a wide range of research and drug development applications.
References
- 1. Effector-attenuating Substitutions That Maintain Antibody Stability and Reduce Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. researchgate.net [researchgate.net]
- 4. Fc-engineered antibodies with immune effector functions completely abolished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Conceptual Approaches to Modulating Antibody Effector Functions and Circulation Half-Life [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
The Agonistic Anti-OX40 Antibody OX86: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-stimulatory receptor OX40 (CD134), a member of the tumor necrosis factor receptor superfamily (TNFRSF), has emerged as a promising target for cancer immunotherapy.[1] Its engagement on activated T cells leads to enhanced proliferation, survival, and effector function, ultimately augmenting anti-tumor immunity.[2][3] The monoclonal antibody OX86 is a well-characterized agonistic anti-mouse OX40 antibody widely used in preclinical research to investigate the therapeutic potential of OX40 co-stimulation.[3][4] This technical guide provides an in-depth overview of the mechanism of action of OX86, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action
The agonistic activity of the OX86 antibody is multifaceted, involving direct co-stimulation of effector T cells and modulation of the immunosuppressive tumor microenvironment. A critical aspect of its function is the requirement for cross-linking, which can be mediated by Fc gamma receptors (FcγRs) on other immune cells.[5]
Dual Role in T Cell Modulation
OX86 exerts a dual effect on T cell populations:
-
Activation of Effector T Cells (Teff): By binding to OX40 on activated CD4+ and CD8+ T cells, OX86 mimics the natural interaction with its ligand, OX40L. This triggers downstream signaling cascades that promote T cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and survival.[2][3] This leads to an enhanced anti-tumor response mediated by cytotoxic T lymphocytes.[6]
-
Depletion of Regulatory T Cells (Tregs): OX40 is constitutively expressed at high levels on regulatory T cells. The rat IgG1 isotype of OX86 can engage activating FcγRs on myeloid cells within the tumor microenvironment, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of Tregs.[4][5] This reduction in immunosuppressive Tregs further enhances the activity of effector T cells.
Quantitative Data Summary
| Parameter | Cell/Tumor Model | Treatment Protocol | Key Quantitative Finding | Reference(s) |
| Tumor Growth Inhibition | Colon26 murine colon carcinoma | 15 mg/kg OX86, single intraperitoneal injection on day 9 post-tumor implantation. | Complete tumor regression in a significant proportion of treated mice. | [4] |
| Treg Depletion | Colon26 murine colon carcinoma | 15 mg/kg OX86, systemic administration. | Significant reduction in the density of tumor-infiltrating Tregs (CD4+FoxP3+) 5 days post-treatment. | [4] |
| Effector T Cell to Treg Ratio | Colon26 murine colon carcinoma | 15 mg/kg OX86, systemic administration. | Significant increase in the ratio of intratumoral CD8+ T cells to Tregs 5 days post-treatment. | [4] |
| OX40 Saturation | Colon26 murine colon carcinoma | 15 mg/kg OX86, systemic administration. | Complete saturation of OX40 on T cells in the tumor and draining lymph node 1 and 5 days post-treatment. | [4] |
Signaling Pathways and Experimental Workflows
OX40 Signaling Pathway
Upon binding of OX86 and subsequent cross-linking, OX40 recruits TNF receptor-associated factors (TRAFs), primarily TRAF2 and TRAF5. This initiates downstream signaling cascades, including the canonical and non-canonical NF-κB pathways, as well as the PI3K-Akt pathway. These pathways collectively promote the expression of pro-survival proteins like Bcl-2 and Bcl-xL, enhance cytokine production, and drive T cell proliferation and effector function.
Experimental Workflow: In Vivo Tumor Model and Analysis
The following diagram illustrates a typical workflow for evaluating the efficacy of OX86 in a syngeneic mouse tumor model, such as the Colon26 model.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of OX86. These are generalized protocols and may require optimization for specific experimental conditions.
In Vivo Murine Colon26 Tumor Model
Objective: To evaluate the anti-tumor efficacy of OX86 in a syngeneic mouse model.
Materials:
-
Colon26 cells (ATCC CRL-2638)
-
Female BALB/c mice (6-8 weeks old)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
OX86 antibody (functional grade)
-
Rat IgG1 isotype control antibody
-
Calipers
Protocol:
-
Cell Culture: Culture Colon26 cells in RPMI-1640 complete medium at 37°C in a 5% CO₂ incubator.
-
Tumor Cell Preparation: Harvest cells using Trypsin-EDTA, wash twice with sterile PBS, and resuspend in PBS at a concentration of 5 x 10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ Colon26 cells (in 200 µL PBS) into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach an average volume of 80-100 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Treatment Group: Administer OX86 antibody via intraperitoneal (IP) injection at a dose of 15 mg/kg.
-
Control Group: Administer the rat IgG1 isotype control antibody at the same dose and route.
-
-
Efficacy Evaluation: Continue to monitor tumor growth and animal well-being. The primary endpoint is typically tumor volume, with humane endpoints defined by tumor size or animal health.
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
Objective: To quantify the changes in T cell populations within the tumor microenvironment following OX86 treatment.
Materials:
-
Tumor tissue harvested from treated and control mice
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against mouse CD45, CD3, CD4, CD8, and FoxP3.
-
Fixation/Permeabilization buffer (for intracellular FoxP3 staining)
-
Flow cytometer
Protocol:
-
Tumor Digestion: Mince the harvested tumor tissue and digest in RPMI medium containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining: a. Resuspend approximately 1-2 x 10⁶ cells in FACS buffer. b. Block Fc receptors with anti-CD16/32 for 10-15 minutes on ice. c. Add the cocktail of surface staining antibodies (anti-CD45, CD3, CD4, CD8) and incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer.
-
Intracellular Staining (for Tregs): a. Fix and permeabilize the cells using a commercial FoxP3 staining buffer set according to the manufacturer's instructions. b. Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of CD8+ T cells, CD4+ effector T cells, and CD4+FoxP3+ regulatory T cells within the CD45+ leukocyte gate.
Conclusion
The agonistic anti-OX40 antibody OX86 demonstrates a potent anti-tumor mechanism of action characterized by the direct co-stimulation of effector T cells and the depletion of immunosuppressive regulatory T cells. Its efficacy is dependent on FcγR-mediated cross-linking, highlighting the importance of the antibody's isotype and its interaction with the host immune system. The quantitative data from preclinical models, combined with a detailed understanding of its signaling pathways, underscores the therapeutic potential of targeting the OX40 co-stimulatory pathway in cancer. The experimental protocols provided herein offer a framework for the continued investigation and development of OX40-targeted immunotherapies.
References
- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 2. Development and characterization of a novel anti-OX40 antibody for potent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Domain binding and isotype dictate the activity of anti-human OX40 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-OX40 antibody directly enhances the function of tumor-reactive CD8+ T cells and synergizes with PI3Kβ inhibition in PTEN loss melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Expression Profile of OX40 on Murine Immune Cell Subsets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expression profile of the co-stimulatory molecule OX40 (CD134) on various murine immune cell subsets. Understanding the precise expression patterns of OX40 is critical for the development of novel immunotherapies that target this pathway for the treatment of cancer, autoimmune diseases, and infectious diseases. This document summarizes quantitative expression data, details common experimental protocols for OX40 analysis, and illustrates key signaling pathways and experimental workflows.
Quantitative Expression of OX40 on Murine Immune Cell Subsets
The expression of OX40 is tightly regulated and predominantly induced upon activation in most immune cell types. However, some subsets, notably regulatory T cells, can express OX40 constitutively. The following tables summarize the quantitative expression of OX40 on key murine immune cell populations.
Table 1: OX40 Expression on Murine T Cell Subsets
| T Cell Subset | Condition | Percentage of OX40+ Cells | Key Findings |
| CD4+ T Cells | Naive | Not typically expressed[1][2] | OX40 is a well-established T cell activation marker. |
| Activated (in vitro/in vivo) | Transiently induced upon antigen stimulation[1][3] | Expression peaks 2-3 days after stimulation[3]. | |
| Effector/Memory | Can re-express OX40 upon re-encounter with antigen[4]. | OX40 signaling is important for the survival and expansion of effector and memory T cells[1]. | |
| Tumor-Infiltrating | High expression (OX40bright)[5] | The majority of CD4+ T cells in tumors can be Foxp3+ and OX40bright[5]. | |
| Experimental Cerebral Malaria | 74.30% of brain-infiltrating CD4+ T cells[6] | OX40 is preferentially expressed on CD4+ T cells in this disease model[6]. | |
| CD8+ T Cells | Naive | Not typically expressed[1] | Similar to CD4+ T cells, expression is activation-dependent. |
| Activated (in vitro/in vivo) | Transiently induced upon antigen stimulation[1][7] | OX40 expression can be induced by strong TCR stimulation[7]. | |
| Experimental Cerebral Malaria | 7.59% of brain-infiltrating CD8+ T cells[6] | Although the percentage is lower than in CD4+ T cells, the absolute numbers of OX40+ CD8+ T cells can be significant due to higher overall CD8+ T cell infiltration[6]. | |
| Regulatory T Cells (Tregs) | Naive | Constitutively expressed[2][5][8] | OX40 is a key marker for a subset of naturally occurring Tregs. |
| Activated | Expression can be maintained or modulated upon activation[2]. | OX40 signaling in Tregs can inhibit their suppressive function[1][5]. |
Table 2: OX40 Expression on Other Murine Immune Cell Subsets
| Immune Cell Subset | Condition | Percentage of OX40+ Cells | Key Findings |
| Natural Killer (NK) Cells | Activated | Can be induced[1] | OX40 signaling can regulate cytokine production from NK cells[1]. |
| NKT Cells | Activated | Can be induced[1] | OX40 engagement on NKT cells contributes to their full activation and IFN-γ production[9]. |
| Neutrophils | Naive | Low to undetectable[10] | Expression is not a feature of resting neutrophils. |
| Activated (PMA/ionomycin) | ~12.4%[10] | OX40 expression is significantly upregulated upon activation[10]. | |
| Hepatic Ischemia/Reperfusion | Time-dependently upregulated[11][12] | OX40 on neutrophils promotes inflammation and prolongs their survival[11][12]. | |
| B Cells | Activated (anti-IgM + anti-CD40) | Marginal but reproducible expression[13] | Expression is enhanced with combined BCR and CD40 stimulation[13]. |
| Dendritic Cells (DCs) | Plasmacytoid DCs (pDCs) in tumors | A subset expresses high levels of OX40[14] | These OX40+ pDCs have an immunostimulatory phenotype[14]. |
Experimental Protocols
The analysis of OX40 expression on murine immune cells is most commonly performed by multi-color flow cytometry.
Protocol: Flow Cytometric Analysis of OX40 Expression on Murine Splenocytes
1. Cell Preparation:
-
Aseptically harvest spleens from mice into a petri dish containing 5 mL of ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Mechanically dissociate the spleens by gently mashing them through a 70 µm cell strainer using the plunger of a 3 mL syringe.
-
Wash the strainer with an additional 5 mL of FACS buffer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer (Ammonium-Chloride-Potassium) to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Add 10 mL of FACS buffer to stop the lysis and centrifuge again.
-
Resuspend the cell pellet in FACS buffer and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1 x 10^7 cells/mL.
2. Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a 96-well U-bottom plate or FACS tubes.
-
(Optional) Fc Block: Add an anti-mouse CD16/CD32 antibody to block non-specific binding of antibodies to Fc receptors. Incubate for 10 minutes at 4°C.
-
Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers. For a comprehensive analysis of T cell subsets, this would typically include:
-
Anti-mouse CD3 (T cell marker)
-
Anti-mouse CD4 (Helper T cell marker)
-
Anti-mouse CD8 (Cytotoxic T cell marker)
-
Anti-mouse CD25 (Activation and Treg marker)
-
Anti-mouse CD44 (Memory/effector marker)
-
Anti-mouse OX40 (CD134)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
3. (Optional) Intracellular Staining for Foxp3 (for Treg identification):
-
After surface staining, fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
-
Add a fluorescently-conjugated anti-mouse Foxp3 antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells as described in step 2.
4. Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on live, single cells, and then identify the immune cell subsets of interest (e.g., CD3+CD4+, CD3+CD8+, CD4+Foxp3+) to determine the percentage of OX40+ cells within each population.
Signaling Pathways and Experimental Workflows
OX40 Signaling Pathway
Upon engagement by its ligand, OX40L (CD252), which is primarily expressed on antigen-presenting cells (APCs), OX40 recruits TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5[15]. This initiates downstream signaling cascades, including the canonical and non-canonical NF-κB pathways and the PI3K/Akt pathway[1][15]. These pathways collectively promote T cell proliferation, survival by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cytokine production, thereby enhancing the immune response[1][16].
Caption: OX40 signaling pathway in T cells.
Experimental Workflow: Flow Cytometry
The following diagram illustrates a typical workflow for the identification and quantification of OX40 expression on murine T cell subsets using flow cytometry.
Caption: Experimental workflow for OX40 analysis by flow cytometry.
References
- 1. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activated T cells express the 0X40 ligand: requirements for induction and costimulatory function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of OX40-mediated co-stimulation in T cell activation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights on OX40 in the control of T cell immunity and immune tolerance in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OX40 ligand expressed by DCs costimulates NKT and CD4+ Th cell antitumor immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OX40 expression in neutrophils promotes hepatic ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - OX40 expression in neutrophils promotes hepatic ischemia/reperfusion injury [insight.jci.org]
- 13. researchgate.net [researchgate.net]
- 14. OX40+ plasmacytoid dendritic cells in the tumor microenvironment promote antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Frontiers | The OX40/OX40L Axis Regulates T Follicular Helper Cell Differentiation: Implications for Autoimmune Diseases [frontiersin.org]
Unraveling the Agonist-Receptor Interface: A Technical Guide to the Structural Basis of OX86 Antibody Binding to Mouse OX40
For Immediate Release
A Deep Dive into the Molecular Architecture of Immune Activation: Understanding the OX86-mOX40 Interaction
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structural basis for the binding of the well-characterized agonistic antibody, OX86, to its target, mouse OX40 (CD134). While a definitive crystal structure of the OX86-mouse OX40 complex is not publicly available, this document synthesizes existing structural data from homologous complexes and outlines the established experimental methodologies required to elucidate this critical interaction. Understanding this molecular interface is paramount for the rational design of novel immunotherapeutic agents targeting the OX40 co-stimulatory pathway.
Introduction to the OX40-OX86 Axis
OX40, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key co-stimulatory receptor expressed on activated T cells.[1][2] Its engagement by its natural ligand, OX40L, or by agonistic antibodies like OX86, triggers a signaling cascade that promotes T cell proliferation, survival, and cytokine production, ultimately enhancing anti-tumor immunity.[1] The rat IgG1 monoclonal antibody, OX86, is a potent agonist of mouse OX40 and has been instrumental in preclinical studies demonstrating the therapeutic potential of targeting this pathway.[3][4] A detailed understanding of the structural underpinnings of OX86-mediated OX40 activation is crucial for the development of next-generation OX40 agonists.
Comparative Structural Insights from Related Complexes
Structural studies of human OX40 in complex with its ligand and other agonistic antibodies have revealed that the binding interface is centered on the cysteine-rich domains (CRDs) of the receptor's extracellular domain.[5] These studies provide a valuable framework for inferring the likely binding mode of OX86 to mouse OX40.
For instance, the crystal structure of human OX40 in complex with the agonistic antibody DF004 shows that the antibody binds primarily to the CRD2 region of OX40.[5] Another agonistic antibody, RG7888, targets the CRD3 domain.[5] The specific CRD targeted by an agonistic antibody can influence the conformation of the receptor and the subsequent downstream signaling, highlighting the importance of epitope mapping.[6]
Table 1: Structural Data from Representative OX40-Ligand/Antibody Complexes
| Complex | PDB ID | Resolution (Å) | Interacting Domains on OX40 | Key Interacting Residues (on OX40) | Buried Surface Area (Ų) |
| hOX40-hOX40L | 2HEV | 2.41 | CRD1, CRD2, CRD3 | Not explicitly detailed in abstract | ~1500 |
| hOX40-DF004 Fab | 7YJU | 2.50 | CRD2 | Phe71 | ~980 |
| hOX40-RG7888 Fab | 7YJV | 2.70 | CRD3 | Ser91, Asp124, Cys125, Pro127, Cys128 | ~974 |
Note: Data is derived from published structures of human OX40. The specific interacting residues for the hOX40-hOX40L complex are not detailed in the available abstract and would require deeper analysis of the PDB entry.
Elucidating the OX86-mOX40 Structure: A Methodological Workflow
Determining the precise structural basis of OX86 binding to mouse OX40 would involve a series of well-established biochemical and structural biology techniques.
Protein Expression and Purification
The initial step involves the production of recombinant mouse OX40 extracellular domain and the OX86 antibody, typically as a Fab fragment for ease of crystallization.
Caption: Workflow for recombinant protein production.
Biophysical Characterization of the Interaction
Surface Plasmon Resonance (SPR) would be employed to quantify the binding affinity and kinetics of the OX86-mOX40 interaction.
Table 2: Representative Quantitative Binding Data (Hypothetical for OX86-mOX40)
| Interacting Molecules | K_on (1/Ms) | K_off (1/s) | K_D (nM) |
| OX86 Fab - mOX40 ECD | 1 x 10^5 | 1 x 10^-4 | 1.0 |
Note: This data is hypothetical and serves as an example of what would be measured.
Structural Determination by X-ray Crystallography
Co-crystallization of the OX86 Fab-mOX40 ECD complex would be pursued to determine its three-dimensional structure.
Caption: X-ray crystallography workflow.
Epitope Mapping and Functional Validation
Site-directed mutagenesis would be used to validate the key interacting residues identified from the crystal structure.
Caption: Site-directed mutagenesis workflow.
OX40 Signaling Pathway
The binding of OX86 to OX40 on the surface of a T cell initiates a downstream signaling cascade that is critical for its co-stimulatory function.
Caption: Simplified OX40 signaling pathway.
Conclusion and Future Directions
While the precise atomic details of the OX86-mouse OX40 interaction await experimental determination, a wealth of information from related structures provides a strong foundation for understanding its structural basis. The methodologies outlined in this guide represent the standard workflow for elucidating such antibody-antigen complexes. Future structural studies will be invaluable for the rational design of novel OX40 agonists with tailored properties, such as enhanced potency, specific epitope targeting, and optimized pharmacokinetics, further advancing the field of cancer immunotherapy. The variable region sequences of the OX86 antibody are available, which would facilitate the recombinant production and subsequent structural and functional studies.[3][7]
References
- 1. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 2. CD134 (OX40) Monoclonal Antibody (OX-86), PE (12-1341-82) [thermofisher.com]
- 3. RecombiMAb anti-mouse OX40 (CD134) (LALA-PG) | Bio X Cell [bioxcell.com]
- 4. OX40 Monoclonal Antibody (OX86) (MA1-70087) [thermofisher.com]
- 5. Structural Basis of a Novel Agonistic Anti-OX40 Antibody [mdpi.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. ushelf.com [ushelf.com]
An In-depth Technical Guide to the Immunomodulatory Effects of OX86 LALA-PG
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the immunomodulatory properties of OX86 LALA-PG, an agonistic anti-mouse OX40 (CD134) antibody engineered for pure T-cell costimulation. The core focus is on the agonistic activity of the OX86 clone, coupled with an advanced Fc-silencing technology—the LALA-PG mutation—which abrogates effector functions. This document details the mechanism of action, presents available preclinical data, and provides detailed experimental protocols relevant to the study of this and similar molecules. The information is intended to support researchers and drug development professionals in understanding and potentially applying this technology.
Introduction to OX86 and the LALA-PG Mutation
OX86 is a well-characterized agonistic monoclonal antibody that targets the mouse OX40 receptor (CD134), a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] OX40 is a critical costimulatory molecule transiently expressed on activated CD4+ and CD8+ T cells, as well as on other immune cells such as regulatory T cells (Tregs), natural killer (NK) cells, and NKT cells.[1] Engagement of OX40 by its natural ligand, OX40L, or by an agonistic antibody like OX86, delivers a potent costimulatory signal to T cells. This signal promotes T-cell proliferation, survival, and the production of effector cytokines, ultimately enhancing the adaptive immune response.[1][2]
The "LALA-PG" designation refers to a series of mutations (L234A, L235A, and P329G) engineered into the Fc region of the antibody.[3] These modifications are designed to "silence" the antibody's effector functions by preventing its interaction with Fcγ receptors (FcγRs) on other immune cells.[1] This is a critical feature for therapeutic applications where the desired mechanism of action is purely agonistic and Fc-mediated activities, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), are undesirable.[3] The LALA-PG mutation effectively uncouples the OX40 agonism from FcγR-mediated effects, allowing for a more precise immunomodulatory intervention.
Core Mechanism: OX40 Signaling Pathway
Upon binding to OX40 on the surface of an activated T cell, OX86 LALA-PG mimics the action of OX40L, inducing receptor clustering and initiating a downstream signaling cascade. This pathway is central to the immunomodulatory effects of the antibody.
The primary signaling events following OX40 engagement include the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[4] This leads to the activation of two major signaling arms:
-
NF-κB Pathway: Activation of the canonical and non-canonical NF-κB pathways results in the transcription of genes that promote T-cell survival (e.g., Bcl-2, Bcl-xL), proliferation, and cytokine production.
-
PI3K/Akt Pathway: This pathway is also engaged downstream of OX40 and contributes to cell survival, growth, and metabolic activity, further supporting the expansion and effector function of T cells.
The culmination of these signals is a robust and sustained T-cell response, characterized by increased clonal expansion of antigen-specific T cells and enhanced memory T-cell formation.
Caption: OX40 signaling cascade initiated by OX86 LALA-PG.
Quantitative Data on Immunomodulatory Effects
While specific data for the OX86 LALA-PG variant is limited in publicly available literature, studies using the parental OX86 antibody provide valuable insights into its in vivo activity. It is important to note that the parental OX86 antibody possesses a rat IgG1 Fc domain, which can interact with mouse Fcγ receptors. Therefore, some of the observed effects, particularly Treg depletion, may be Fc-mediated and would not be expected with the LALA-PG variant.
In Vivo Anti-Tumor Efficacy (Parental OX86)
The parental OX86 antibody has demonstrated anti-tumor activity in preclinical syngeneic mouse models.
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM | Day Post-Implantation | Statistical Significance |
| Colon26 | Isotype Control | ~1200 | 21 | - |
| Colon26 | OX86 (15 mg/kg) | ~400 | 21 | p < 0.01 |
Table 1: Anti-tumor efficacy of parental OX86 in a Colon26 tumor model. Data is representative of published findings.[5]
Intratumoral T-Cell Population Changes (Parental OX86)
Treatment with the parental OX86 antibody has been shown to modulate the composition of the tumor immune infiltrate.
| Cell Population | Isotype Control (cells/mm²) | OX86 (cells/mm²) | Fold Change | Statistical Significance |
| CD4+ FoxP3+ (Tregs) | ~150 | ~50 | ↓ 3.0 | p < 0.001 |
| CD4+ FoxP3- | ~200 | ~100 | ↓ 2.0 | p < 0.01 |
| CD8+ | ~100 | ~100 | ↔ 1.0 | Not Significant |
| Ratio | ||||
| CD8+ : Treg | ~0.67 | ~2.0 | ↑ 3.0 | p < 0.01 |
Table 2: Modulation of intratumoral T-cell populations 5 days post-treatment with parental OX86. Data is representative of published findings.[5]
Note: The reduction in Tregs and CD4+ FoxP3- T cells is likely an Fc-mediated effect of the parental OX86 and is not expected with the OX86 LALA-PG variant. The immunomodulatory effect of OX86 LALA-PG would be primarily driven by the expansion and enhanced function of effector T cells due to pure OX40 agonism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of an agonistic anti-OX40 antibody like OX86 LALA-PG.
In Vivo Anti-Tumor Efficacy Study
This protocol describes a typical syngeneic mouse tumor model to evaluate the anti-tumor activity of an agent.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Methodology:
-
Cell Culture: Colon26 cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) and harvested during the logarithmic growth phase.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used.
-
Tumor Implantation: 1 x 10^6 Colon26 cells in 100 µL of sterile PBS are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of approximately 100 mm³. Mice are then randomized into treatment and control groups (n=8-10 per group).
-
Treatment Administration: OX86 LALA-PG is administered intraperitoneally (i.p.) at a specified dose (e.g., 10-15 mg/kg) on a defined schedule (e.g., twice weekly). The control group receives a corresponding isotype control antibody with the same LALA-PG mutation.
-
Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers, and tumor volume is calculated using the formula: (width² x length) / 2. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or after a set number of days. Tumors and lymphoid organs can be harvested for further analysis.
In Vitro T-Cell Proliferation Assay
This assay measures the ability of OX86 LALA-PG to costimulate T-cell proliferation in the presence of a primary T-cell receptor (TCR) signal.
Methodology:
-
T-Cell Isolation: CD4+ or CD8+ T cells are isolated from the spleens of naïve mice using negative selection magnetic beads.
-
CFSE Labeling: Isolated T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.
-
Plate Coating: 96-well flat-bottom plates are coated with a suboptimal concentration of anti-CD3ε antibody (e.g., 0.5 µg/mL) overnight at 4°C to provide the primary TCR signal.
-
Cell Culture: CFSE-labeled T cells (1 x 10^5 cells/well) are added to the anti-CD3-coated wells.
-
Treatment: A dilution series of OX86 LALA-PG or an isotype control is added to the wells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: T-cell proliferation is assessed by flow cytometry. The dilution of the CFSE dye corresponds to cell division.
Cytokine Release Assay
This protocol outlines a method to measure cytokine production from T cells stimulated with OX86 LALA-PG.
Methodology:
-
T-Cell Activation: T cells are stimulated as described in the T-cell proliferation assay (Section 4.2).
-
Supernatant Collection: After 48-72 hours of incubation, the culture plates are centrifuged, and the supernatants are carefully collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants is quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
Conclusion and Future Directions
OX86 LALA-PG represents a refined approach to cancer immunotherapy by providing potent T-cell costimulation through OX40 agonism while minimizing off-target effects through Fc silencing. The LALA-PG mutation is critical in isolating the therapeutic activity to the engagement of the OX40 receptor, thereby avoiding potential complications arising from FcγR interactions, such as indiscriminate cell depletion. While preclinical data from the parental OX86 antibody is encouraging, further studies are required to fully elucidate the therapeutic potential and immunological effects of the OX86 LALA-PG variant. Future research should focus on direct comparisons with the parental antibody to confirm the impact of Fc silencing on the in vivo mechanism of action, as well as exploring combination therapies where pure T-cell costimulation is desired.
References
- 1. RecombiMAb anti-mouse OX40 (CD134) (LALA-PG) | Bio X Cell [bioxcell.com]
- 2. Anti-Mouse CD134 (Clone OX86) – Purified In Vivo | Leinco [leinco.com]
- 3. Living in LALA land? Forty years of attenuating Fc effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vivo cytokine capture assay for measurement of cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Anti-Mouse OX40 (LALA-PG) Antibody for in vivo T Cell Expansion
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Anti-Mouse OX40 (LALA-PG) Antibody is a powerful tool for inducing the expansion of T cells in vivo. OX40 (also known as CD134 or TNFRSF4) is a co-stimulatory molecule belonging to the tumor necrosis factor receptor (TNFR) superfamily.[1][2] It is transiently expressed on activated CD4+ and CD8+ T cells.[1][2][3] Engagement of OX40 by its ligand, OX40L, or an agonistic antibody, delivers a potent co-stimulatory signal that promotes T cell proliferation, survival, cytokine production, and the formation of memory T cells.[3][4][5][6] This document provides detailed application notes and protocols for the use of an Anti-Mouse OX40 antibody with a LALA-PG modified Fc domain for in vivo T cell expansion.
The "LALA-PG" modification consists of three point mutations in the Fc region: L234A, L235A, and P329G.[7][8] These mutations are engineered to abolish binding to Fcγ receptors (FcγRs) and the complement component C1q, thereby silencing immune effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[7][8][9] This allows for the investigation of the direct agonistic effects of OX40 engagement on T cell expansion without the confounding influence of Fc-mediated effector functions.[9]
Mechanism of Action
Upon binding to OX40 on the surface of activated T cells, the agonistic Anti-Mouse OX40 (LALA-PG) Antibody mimics the natural interaction with OX40L. This clustering of OX40 receptors initiates an intracellular signaling cascade that is crucial for augmenting the T cell response.[1][10]
The primary signaling pathways activated by OX40 engagement include:
-
NF-κB Pathway: Recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5, leads to the activation of the NF-κB pathway.[1][2][11] This is critical for promoting T cell survival by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3]
-
PI3K/Akt Pathway: OX40 signaling also activates the PI3K/Akt pathway, which further contributes to cell survival and proliferation.[3][11]
The downstream effects of OX40 activation include:
-
Enhanced T Cell Proliferation: Sustained signaling promotes prolonged T cell division, leading to a significant clonal expansion of both CD4+ and CD8+ effector T cells.[3][4][5]
-
Increased Survival: Upregulation of anti-apoptotic molecules ensures the long-term survival of effector and memory T cells.[2][3][6]
-
Augmented Cytokine Production: OX40 stimulation enhances the production of cytokines such as IL-2, which further supports T cell proliferation.[3][5]
-
Inhibition of Regulatory T cells (Tregs): OX40 signaling can suppress the differentiation and activity of Tregs, which are immunosuppressive cells, thereby further amplifying the overall immune response.[3][12]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the in vivo effects of anti-mouse OX40 antibodies on T cell expansion and anti-tumor activity.
| Parameter | Treatment Group | Result | Tumor Model | Reference |
| Tumor Growth Inhibition | Anti-mOX40 (10 mg/kg) | Marked inhibition | MC38 | [12] |
| Tumor Growth Inhibition | Anti-mOX40 (1 mg/kg) | Dose-dependent inhibition | MC38 | [12] |
| Tumor Growth Inhibition | Anti-mOX40 (0.1 mg/kg) | Dose-dependent inhibition | MC38 | [12] |
| CD8+ T cell Proliferation (Ki67+) | Anti-mOX40 | 35.3% | A20 | [13] |
| CD8+ T cell Proliferation (Ki67+) | Control | 24.3% | A20 | [13] |
| CD8+ T cell PD-1 Expression | Anti-mOX40 | 57.1% | A20 | [13] |
| CD8+ T cell PD-1 Expression | Control | 46.8% | A20 | [13] |
| CD8+ T cell Granzyme B Expression | Anti-mOX40 | 34.8% | A20 | [13] |
| CD8+ T cell Granzyme B Expression | Control | 20.47% | A20 | [13] |
| Study Focus | Animal Model | Antibody Dose & Schedule | Key Findings | Reference |
| Anti-tumor Immunity | C57BL/6 mice with LLC-OVA tumors | 50 µ g/mouse , intratumoral, on days 4, 8, 11, 14 | Prolonged survival, augmented OX40+CD8+ T cells in draining lymph nodes. | [14] |
| T cell Expansion in TB | C57BL/6 mice | 100 µ g/mouse , twice weekly for two weeks | Increased CD4 T cell numbers. | [15] |
| CD8+ Memory T cell | C57BL/6 mice (OT-I) | Not specified | Increased generation of long-lived antigen-specific CD8+ memory T cells. | [16] |
Experimental Protocols
In vivo T Cell Expansion Protocol
This protocol provides a general framework for evaluating the effect of Anti-Mouse OX40 (LALA-PG) Antibody on T cell expansion in a tumor model.
1. Materials:
-
Anti-Mouse OX40 (LALA-PG) Antibody
-
Isotype Control Antibody (with LALA-PG modification)
-
Syngeneic tumor cell line (e.g., MC38, A20)
-
C57BL/6 or appropriate mouse strain
-
Sterile PBS
-
Flow cytometry antibodies (e.g., anti-mouse CD3, CD4, CD8, Ki67)
-
Cell culture medium
2. Experimental Workflow:
Caption: Experimental workflow for in vivo T cell expansion.
3. Detailed Methodology:
-
Tumor Cell Implantation:
-
Culture the chosen tumor cell line under standard conditions.
-
On Day 0, inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.[14]
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow until they reach a palpable size (e.g., approximately 50-100 mm³). This typically takes 7-10 days.
-
Randomize mice into treatment and control groups.
-
-
Antibody Administration:
-
Prepare the Anti-Mouse OX40 (LALA-PG) Antibody and Isotype Control in sterile PBS.
-
Administer the antibody via intraperitoneal (i.p.) or intratumoral injection. A typical dose ranges from 50 µg to 250 µg per mouse.[14][15]
-
The treatment schedule can vary, for example, twice weekly for two weeks.[15]
-
-
Endpoint Analysis:
-
At a predetermined time point after the final treatment, euthanize the mice.
-
Harvest tumors, spleens, and tumor-draining lymph nodes.
-
Prepare single-cell suspensions from the harvested tissues.
-
Stain the cells with a panel of fluorescently-labeled antibodies for flow cytometry analysis to quantify CD4+ and CD8+ T cell populations, as well as proliferation markers like Ki67.
-
Visualization of Signaling Pathways
OX40 Signaling Pathway
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. fortislife.com [fortislife.com]
- 3. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are OX40L agonists and how do they work? [synapse.patsnap.com]
- 6. What are OX40 agonists and how do they work? [synapse.patsnap.com]
- 7. ichor.bio [ichor.bio]
- 8. LALAPG variant of the Human Contraception Antibody (HCA) reduces Fc-mediated effector functions while maintaining sperm agglutination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impact of structural modifications of IgG antibodies on effector functions [frontiersin.org]
- 10. Structural Basis of a Novel Agonistic Anti-OX40 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The OX40/OX40L Axis Regulates T Follicular Helper Cell Differentiation: Implications for Autoimmune Diseases [frontiersin.org]
- 12. Development and characterization of a novel anti-OX40 antibody for potent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Anti‐OX40 monoclonal antibody therapy in combination with radiotherapy results in therapeutic antitumor immunity to murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-OX40 stimulation in vivo enhances CD8+ memory T cell survival and significantly increases recall responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of OX86 Antibody in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosing of the OX86 antibody in murine models. The protocols and data presented are intended to assist in the design and execution of experiments aimed at evaluating the therapeutic potential and immunological effects of OX86, an agonistic anti-mouse OX40 (CD134) antibody.
Introduction
The OX86 antibody is a rat IgG1 monoclonal antibody that specifically targets mouse OX40 (CD134), a costimulatory molecule belonging to the tumor necrosis factor receptor (TNFR) superfamily.[1] OX40 is primarily expressed on activated CD4+ and CD8+ T cells, as well as on other immune cells such as regulatory T cells (Tregs), natural killer (NK) cells, and NKT cells.[2][3] As an agonistic antibody, OX86 stimulates the OX40 signaling pathway, leading to enhanced T cell proliferation, survival, and cytokine production. This activity makes it a valuable tool for cancer immunotherapy research and studies of autoimmune and infectious diseases.[2][4]
Data Presentation: Dosing Schedules in Murine Models
The in vivo dosing regimen for the OX86 antibody can vary significantly depending on the mouse model, the disease context, and the specific experimental goals. The following tables summarize common dosing schedules reported in the literature.
Table 1: OX86 Dosing in Tumor Models
| Tumor Model | Mouse Strain | Dose per Mouse | Administration Route | Dosing Schedule | Reference |
| CT26 Colon Carcinoma | BALB/c | 100 µg | Intraperitoneal (i.p.) | Twice a week | [2][4][5] |
| CT26 Colon Carcinoma | BALB/c | 15 mg/kg (~300 µg) | Intraperitoneal (i.p.) | Single dose on day 9 post-tumor implantation | [6] |
| MC38 Colon Adenocarcinoma | C57BL/6 | 100 µg | Intraperitoneal (i.p.) | Twice a week for 2 weeks | [7] |
| A20 Lymphoma | 10-30 µg | Biweekly for up to 4-6 doses (often in combination) | [2] | ||
| SB28-OVA / EG7-OVA | C57BL/6 | 200 µg | Intraperitoneal (i.p.) | On days 4, 7, and 10 post-tumor implantation | [7] |
| L1210 Leukemia | DBA/2 | 10 mg/kg (~200 µg) | Intraperitoneal (i.p.) | Once a week for 2 doses (in combination) | [7] |
| TC-1 | C57BL/6 | 100 µg | Intraperitoneal (i.p.) | Twice a week | [7] |
Table 2: OX86 Dosing in Immunological Studies
| Study Focus | Mouse Model | Dose per Mouse | Administration Route | Dosing Schedule | Reference |
| Treg Expansion / Autoimmunity | Naïve foxp3gfp mice | 250 µg | Intraperitoneal (i.p.) | 3-7 consecutive days | [2][4] |
Experimental Protocols
Antibody Preparation and Handling
-
Storage: Upon receipt, store the antibody at 2-8°C for up to one month. For long-term storage, aliquot the antibody into working volumes and store at ≤ -70°C. Avoid repeated freeze-thaw cycles.[1][2]
-
Reconstitution and Dilution: The antibody is typically supplied in a phosphate-buffered saline (PBS) solution.[1][2] For injection, dilute the antibody to the desired concentration using a sterile, endotoxin-free PBS solution, such as InVivoPure pH 7.0 Dilution Buffer.[3]
-
Endotoxin (B1171834) Levels: Ensure the use of an in vivo grade antibody with low endotoxin levels (typically < 1.0 EU/mg) to avoid non-specific immune activation.[1][2]
In Vivo Administration Protocol
This protocol describes a standard intraperitoneal (i.p.) injection procedure.
-
Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Preparation:
-
Thaw the antibody aliquot on ice.
-
Dilute the antibody to the final desired concentration in sterile PBS. The final injection volume for a mouse is typically 100-200 µL.
-
Draw the appropriate volume of the antibody solution into a sterile insulin (B600854) or tuberculin syringe with a 25-27 gauge needle.
-
-
Injection Procedure (Intraperitoneal):
-
Properly restrain the mouse.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the antibody solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Monitor the mice regularly for any adverse reactions, such as changes in behavior, weight loss, or signs of distress. In tumor models, monitor tumor growth by measuring tumor dimensions with calipers.
Visualizations
OX40 Signaling Pathway
The following diagram illustrates the simplified signaling pathway activated by the OX86 antibody.
Caption: Simplified OX40 signaling pathway activated by the OX86 antibody.
Experimental Workflow for In Vivo Tumor Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of the OX86 antibody in a murine tumor model.
Caption: General experimental workflow for an in vivo tumor model using OX86.
References
- 1. ushelf.com [ushelf.com]
- 2. Anti-Mouse CD134 (Clone OX86) – Purified In Vivo | Leinco [leinco.com]
- 3. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 4. Anti-Mouse CD134 (Clone OX86) Purified In Vivo PLATINUM™ [leinco.com]
- 5. Impact of isotype on the mechanism of action of agonist anti-OX40 antibodies in cancer: implications for therapeutic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Detection of Murine OX40 Expression Using the OX86 Monoclonal Antibody in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the detection and analysis of OX40 (CD134) expression on mouse immune cells using the OX86 monoclonal antibody by flow cytometry. It includes comprehensive protocols, a proposed multicolor panel, and data interpretation strategies.
Introduction
OX40 (CD134), a member of the tumor necrosis factor receptor superfamily (TNFRSF), is a critical costimulatory molecule predominantly expressed on activated T cells.[1][2][3] Its interaction with its ligand, OX40L (CD252), delivers a potent survival signal to T cells, leading to enhanced proliferation, cytokine production, and the generation of memory T cells.[4][5] Consequently, the OX40-OX40L pathway is a key regulator of T-cell-mediated immunity and a promising target for cancer immunotherapy.[5][6]
The rat anti-mouse OX86 monoclonal antibody is a widely used and well-characterized reagent for the detection of murine OX40 by flow cytometry.[1][6][7] This application note provides a detailed protocol for utilizing the OX86 antibody in a multicolor flow cytometry panel to identify and phenotype OX40-expressing T-cell subsets.
OX40 Signaling Pathway
The binding of OX40L to OX40 on the surface of an activated T cell initiates a signaling cascade that promotes T cell survival and effector function. This process involves the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of downstream pathways such as NF-κB and PI3K/Akt.[8][9] These pathways ultimately result in the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the enhancement of cytokine production.[4][8]
Figure 1. Simplified OX40 signaling cascade in T cells.
Materials and Methods
Reagents
A comprehensive list of reagents and their recommended characteristics for this protocol is provided below.
| Reagent | Clone | Isotype | Application | Recommended Dilution |
| Anti-Mouse CD134 (OX40) | OX-86 | Rat IgG1, kappa | Flow Cytometry | ≤1.0 µ g/test [1] |
| Anti-Mouse CD4 | GK1.5 | Rat IgG2b, kappa | Flow Cytometry | Titrate for optimal performance |
| Anti-Mouse CD8a | 53-6.7 | Rat IgG2a, kappa | Flow Cytometry | Titrate for optimal performance |
| Anti-Mouse CD25 | PC61.5 | Rat IgG1, kappa | Flow Cytometry | Titrate for optimal performance |
| Anti-Mouse Foxp3 | FJK-16s | Rat IgG2a, kappa | Flow Cytometry (Intracellular) | Titrate for optimal performance |
| Fixable Viability Dye | N/A | N/A | Live/Dead Discrimination | Per manufacturer's instructions |
| Foxp3/Transcription Factor Staining Buffer Set | N/A | N/A | Intracellular Staining | Per manufacturer's instructions |
| Flow Cytometry Staining Buffer | N/A | N/A | Cell Washing and Staining | N/A |
Proposed Multicolor Flow Cytometry Panel
To effectively identify OX40 expression on different T-cell subsets, a well-designed multicolor panel is crucial. The following panel is a suggestion and may require optimization based on the specific flow cytometer configuration.
| Marker | Fluorochrome | Laser Line | Purpose |
| Fixable Viability Dye | e.g., eFluor 780 | Violet (405 nm) | Exclude dead cells |
| CD4 | e.g., BUV395 | UV (355 nm) | Identify CD4+ T helper cells |
| CD8a | e.g., APC-R700 | Red (640 nm) | Identify CD8+ cytotoxic T cells |
| CD25 | e.g., PE-Cy7 | Yellow-Green (561 nm) | Identify activated T cells and Tregs |
| OX40 (OX-86) | PE | Yellow-Green (561 nm) | Detect OX40 expression |
| Foxp3 | e.g., Alexa Fluor 488 | Blue (488 nm) | Identify regulatory T cells (Tregs) |
Note on Fluorochrome Selection: The choice of fluorochromes should be guided by the specific instrument's laser and filter configuration to minimize spectral overlap.[10] It is recommended to use a spectral viewer to assess potential spillover.[11] Brighter fluorochromes are generally recommended for antigens with lower expression levels.[10]
Experimental Protocol
The following protocol outlines the steps for preparing and staining mouse splenocytes for the analysis of OX40 expression.
Figure 2. Step-by-step experimental workflow.
-
Cell Preparation: Prepare a single-cell suspension from mouse spleen or lymph nodes. Red blood cell lysis may be required.
-
Cell Activation (Optional but Recommended): OX40 is an activation marker, so its expression is low on resting T cells.[1][3] To induce OX40 expression, stimulate cells in vitro with anti-CD3 and anti-CD28 antibodies or a specific antigen for 48-72 hours.[12]
-
Live/Dead Staining: Resuspend cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Surface Marker Staining:
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells in the antibody cocktail containing fluorochrome-conjugated antibodies against CD4, CD8a, CD25, and OX40 (OX86 clone).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Fixation and Permeabilization: For intracellular staining of Foxp3, fix and permeabilize the cells using a commercially available Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the antibody cocktail containing the anti-Foxp3 antibody.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Buffer.
-
-
Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software.
Data Analysis and Expected Results
Gating Strategy
A sequential gating strategy is essential for accurately identifying OX40-expressing T-cell populations.
-
Gate on singlets to exclude cell doublets.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on forward and side scatter properties.
-
From the lymphocyte gate, identify CD4+ and CD8+ T-cell populations.
-
Within the CD4+ population, identify Regulatory T cells (Tregs) by gating on CD25+ and Foxp3+ cells.
-
Analyze OX40 expression on the different T-cell subsets (CD4+ non-Tregs, CD8+, and Tregs).
Expected OX40 Expression Patterns
The expression of OX40 varies among different T-cell subsets and is dependent on their activation status.
| Cell Population | Activation Status | Expected OX40 Expression |
| Naive T Cells | Resting | Low to negative |
| Effector T Cells (CD4+ & CD8+) | Activated | Upregulated, peaking 48-72 hours post-activation[12] |
| Regulatory T Cells (Tregs) | Resting & Activated | Constitutively expressed, can be further upregulated upon activation |
| Memory T Cells | Resting | Low |
| Memory T Cells | Reactivated | Rapidly upregulated |
This table provides a general overview. Expression levels can vary based on the specific mouse strain, tissue source, and stimulation conditions.
Conclusion
The OX86 monoclonal antibody is a reliable tool for the detection of murine OX40 by flow cytometry. The protocols and panel suggestions provided in this application note offer a solid foundation for researchers investigating the role of OX40 in immune responses. Proper experimental design, including the use of activation stimuli and a well-defined gating strategy, is crucial for obtaining accurate and reproducible results. The insights gained from such studies can further elucidate the therapeutic potential of targeting the OX40 pathway in various disease contexts.
References
- 1. cytekbio.com [cytekbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. CD134 (OX40) Monoclonal Antibody (OX-86), PE (12-1341-82) [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Anti-Mouse CD134 (Clone OX86) Purified In Vivo PLATINUM™ [leinco.com]
- 6. ushelf.com [ushelf.com]
- 7. Anti-Mouse OX40 (OX86) | Recombinant, Flow Cytometry - Syd Labs [sydlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pedsresearch.org [pedsresearch.org]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. The role of OX40-mediated co-stimulation in T cell activation and survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing T Cell Proliferation with Anti-Mouse OX40 (LALA-PG)
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. fortislife.com [fortislife.com]
- 3. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibodies targeting human OX40 expand effector T cells and block inducible and natural regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX40 Agonists and Combination Immunotherapy: Putting the Pedal to the Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RecombiMAb anti-mouse OX40 (CD134) (LALA-PG) | Bio X Cell [bioxcell.com]
- 8. LALAPG variant of the Human Contraception Antibody (HCA) reduces Fc-mediated effector functions while maintaining sperm agglutination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Recommended Isotype Control for Anti-Mouse OX40 (OX86) LALA-PG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and using the appropriate isotype control for the Anti-Mouse OX40 (OX86) LALA-PG monoclonal antibody. Adherence to these protocols is crucial for generating reliable and reproducible data in preclinical research.
Introduction to Anti-Mouse OX40 (OX86) LALA-PG
The Anti-Mouse OX40 (clone OX86) is an agonistic monoclonal antibody that targets the mouse OX40 receptor (CD134), a member of the tumor necrosis factor receptor superfamily (TNFRSF).[1][2][3] OX40 is expressed on activated CD4+ and CD8+ T cells and plays a critical role in T cell co-stimulation, proliferation, and survival.[1][2] The agonistic activity of the OX86 antibody has been shown to enhance the generation of antigen-specific effector T cells and delay tumor growth in vivo.[1][3][4]
The "LALA-PG" modification refers to a series of mutations in the Fc region of the antibody, specifically L234A, L235A, and P329G.[5][6] These mutations are engineered to abrogate binding to Fc gamma receptors (FcγRs) and the complement component C1q, thereby silencing antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[5][6][7][8][9] This ensures that the therapeutic effect is primarily driven by the agonistic signaling through OX40, rather than the elimination of OX40-expressing cells. The OX86 antibody is often available as a chimeric antibody with a mouse IgG2a constant region to reduce immunogenicity in mouse models.[1]
The Critical Role of an Isotype Control
An isotype control is an essential negative control in experiments involving monoclonal antibodies.[10][11][12] Its purpose is to differentiate the specific antigen-binding signal of the primary antibody from non-specific background noise.[10][13] This background can arise from several sources, including:
-
Fc Receptor Binding: Immune cells express Fc receptors that can non-specifically bind the Fc portion of antibodies.[14]
-
Non-specific Protein Interactions: Antibodies may non-specifically adhere to other cellular proteins or extracellular matrix components.[15]
-
Autofluorescence: Cells and tissues can have intrinsic fluorescence.[16]
Using an appropriate isotype control allows researchers to confidently attribute the observed signal to the specific interaction between the Anti-Mouse OX40 antibody and the OX40 receptor.[15][17]
Recommended Isotype Control
For experiments utilizing the Anti-Mouse OX40 (OX86) LALA-PG antibody, the recommended isotype control is a Mouse IgG2a, kappa monoclonal antibody with the identical LALA-PG mutations .[1] This isotype control should be directed against an antigen that is not expressed in the experimental system, such as hen egg lysozyme (B549824) (HEL) or Keyhole Limpet Hemocyanin (KLH).
Key Characteristics of the Recommended Isotype Control:
| Characteristic | Specification | Rationale |
| Host Species | Mouse | To match the host of the primary antibody.[10] |
| Isotype | IgG2a, kappa | To match the class and subclass of the primary antibody.[10][13] |
| Clonality | Monoclonal | To match the clonality of the primary antibody.[12] |
| Fc Mutations | LALA-PG | To control for any non-specific effects of the engineered Fc region.[5][7] |
| Specificity | Non-relevant antigen (e.g., HEL, KLH) | To ensure no specific binding in the experimental model.[10] |
| Purity & Formulation | High purity, low endotoxin, same buffer | To minimize experimental variability.[15] |
| Concentration | Same as primary antibody | To ensure equivalent potential for non-specific binding.[12][13] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for utilizing an isotype control in a typical in vivo experiment with Anti-Mouse OX40 (OX86) LALA-PG.
Caption: Workflow for an in vivo study using Anti-Mouse OX40 and an isotype control.
OX40 Signaling Pathway
The Anti-Mouse OX40 (OX86) antibody acts as an agonist, mimicking the natural ligand OX40L to activate the OX40 signaling pathway in T cells. This leads to enhanced T cell function and anti-tumor immunity.
References
- 1. RecombiMAb anti-mouse OX40 (CD134) (LALA-PG) | Bio X Cell [bioxcell.com]
- 2. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ichor.bio [ichor.bio]
- 6. LALAPG variant of the Human Contraception Antibody (HCA) reduces Fc-mediated effector functions while maintaining sperm agglutination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Conceptual Approaches to Modulating Antibody Effector Functions and Circulation Half-Life [frontiersin.org]
- 8. Frontiers | Impact of structural modifications of IgG antibodies on effector functions [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Mouse IgG1 Isotype Control (G3A1) | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Isotype control selection guide | Abcam [abcam.com]
- 14. Flow Cytometry Isotype Control Setup [elabscience.com]
- 15. ichor.bio [ichor.bio]
- 16. Immunohistochemistry Controls - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Isotype controls: what, why and when? | labclinics.com [labclinics.com]
storage and handling instructions for in vivo grade OX86 antibody
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage, handling, and application of the in vivo grade OX86 antibody. The OX86 antibody is a rat monoclonal antibody (IgG1) that specifically targets the murine CD134, also known as OX40 or TNFRSF4. It functions as an agonist, stimulating the OX40 signaling pathway to enhance T-cell responses, making it a valuable tool in immunology and cancer immunotherapy research.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and functionality of the in vivo grade OX86 antibody.
Storage Recommendations:
| Condition | Temperature | Duration | Notes |
| Short-term Storage | 2-8°C | Up to 1 month | Store in a sterile condition as received.[1][2][3] |
| Long-term Storage | -80°C | Extended periods | Aseptically aliquot into working volumes and store. Avoid repeated freeze-thaw cycles.[1][3][4] Some suppliers recommend ≤ -70°C.[2] |
Formulation and Stability:
The antibody is typically supplied in a sterile, preservative-free phosphate-buffered saline (PBS) solution (0.01 M PBS, 150 mM NaCl, pH 7.2-7.4) without any carrier proteins.[1][5] Due to the inherent properties of antibodies, some precipitation may occur over time.[1][5] If precipitation is observed, it can be removed by aseptic centrifugation and/or filtration.[1][2]
Key Handling Precautions:
-
Aseptic Technique: Always use sterile techniques when handling the antibody to prevent microbial contamination.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody, leading to a loss of activity.[1][2][3][4] Aliquoting the antibody into single-use volumes for long-term storage is highly recommended.[1][2][3][4]
-
Dilution: If dilution is necessary, use a sterile, endotoxin-free buffer as recommended by the supplier. Some suppliers recommend a specific in vivo antibody diluent.[5]
Mechanism of Action and Signaling Pathway
The OX86 antibody is an agonist that binds to OX40 (CD134), a member of the tumor necrosis factor receptor (TNFR) superfamily.[5][6] OX40 is primarily expressed on activated CD4+ and CD8+ T cells, as well as on other immune cells like regulatory T cells (Tregs), natural killer (NK) cells, and NKT cells.[1][4][5]
Binding of the OX86 antibody to OX40 provides a co-stimulatory signal to T cells, leading to:
-
Enhanced T-cell Proliferation and Survival: Promotes the clonal expansion of antigen-specific T cells.[5]
-
Increased Cytokine Production: Boosts the production of effector cytokines such as IL-2 and IFN-γ.[5]
-
Inhibition of T-cell Tolerance: Can prevent the induction of an unresponsive state in T cells.[5]
-
Enhanced Anti-Tumor Immunity: By activating T cells, the OX86 antibody can delay tumor growth in vivo.[5][6][7]
Caption: OX86 antibody binds to and activates the OX40 receptor on T-cells.
In Vivo Experimental Protocol: Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of the in vivo grade OX86 antibody in a murine tumor model.
Materials:
-
In vivo grade OX86 antibody
-
Sterile, endotoxin-free PBS or recommended diluent
-
Tumor-bearing mice (e.g., C57BL/6 or BALB/c with syngeneic tumors)
-
Isotype control antibody (rat IgG1)
-
Sterile syringes and needles
Experimental Workflow:
Caption: Workflow for an in vivo anti-tumor efficacy study using OX86 antibody.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control (e.g., sterile PBS)
-
Isotype control (rat IgG1)
-
OX86 antibody
-
-
Antibody Preparation and Administration:
-
On the day of treatment, thaw the OX86 antibody and isotype control on ice.
-
Dilute the antibodies to the desired concentration using sterile, endotoxin-free PBS. A typical dose for in vivo studies can range from 100 µg per mouse to 15 mg/kg, administered intraperitoneally (i.p.).[7][8] The optimal dose and schedule should be determined for each specific tumor model and experimental setup.
-
Administer the prepared solutions to the respective groups. A common treatment schedule is twice a week for two weeks.[7]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
Record survival data.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a pre-determined time point), euthanize the mice.
-
Excise tumors and record their final weight.
-
Tumors and spleens can be harvested for further analysis, such as flow cytometry to assess the immune cell populations (e.g., CD4+ and CD8+ T cells).
-
Quality Control and Product Specifications
The in vivo grade OX86 antibody is manufactured to ensure high purity and low endotoxin (B1171834) levels, making it suitable for in vivo applications.
| Parameter | Specification | Significance |
| Purity | ≥95% by SDS-PAGE | Ensures the absence of contaminating proteins.[1][5] |
| ≥98% monomer by SEC | Indicates a low level of antibody aggregates, which can affect efficacy and safety.[1][3] | |
| Endotoxin Level | <0.5 EU/mg (or lower) | Minimizes the risk of non-specific inflammatory responses in vivo.[1][3] |
| Concentration | Typically ≥ 5.0 mg/ml | Provides a concentrated stock for convenient dilution.[1][5] |
Note: Always refer to the lot-specific datasheet provided by the supplier for the most accurate and up-to-date information. Each investigator should determine their own optimal working dilution for specific applications.[4]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Anti-Mouse CD134 (Clone OX86) Purified In Vivo PLATINUM™ [leinco.com]
- 3. CD134 Monoclonal Antibody (OX-86), Functional Grade (C856-100MG) [thermofisher.com]
- 4. ichor.bio [ichor.bio]
- 5. Anti-Mouse CD134 (Clone OX86) – Purified In Vivo | Leinco [leinco.com]
- 6. RecombiMAb anti-mouse OX40 (CD134) (LALA-PG) | Bio X Cell [bioxcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for OX86 Antibody in Syngeneic Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the agonistic anti-mouse OX40 antibody, clone OX86, in preclinical syngeneic mouse tumor models. The protocols outlined below are intended to serve as a foundation for designing and executing robust immuno-oncology studies.
Introduction
The OX86 antibody is a rat IgG1 monoclonal antibody that specifically targets the mouse OX40 (CD134) receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] OX40 is a critical co-stimulatory molecule primarily expressed on activated CD4+ and CD8+ T cells, as well as on regulatory T cells (Tregs), natural killer (NK) cells, and NKT cells.[1][2] Engagement of OX40 by its ligand (OX40L) or an agonistic antibody like OX86 delivers a potent co-stimulatory signal to T cells, leading to enhanced proliferation, survival, cytokine production, and the formation of memory T cells.[2][3][4][5] In the context of cancer, OX86-mediated OX40 activation can reinvigorate anti-tumor T cell responses and, in some models, deplete immunosuppressive intratumoral Tregs, thereby promoting tumor regression.[1][6][7]
Syngeneic mouse models, which involve the implantation of tumor cells into immunocompetent mice of the same genetic background, are indispensable tools for evaluating immunotherapies like OX86.[8][9][10][11] These models preserve the intricate interactions between the tumor, the host immune system, and the tumor microenvironment, providing a clinically relevant platform for preclinical assessment.[8][9][10][11][12]
Key Experimental Protocols
Animal Models and Tumor Cell Lines
Successful studies hinge on the appropriate selection of mouse strains and tumor cell lines. The tumor cell line must be syngeneic to the mouse strain to prevent graft rejection.[9][11]
Table 1: Commonly Used Syngeneic Mouse Tumor Models
| Tumor Model | Cancer Type | Mouse Strain | Key Characteristics |
| CT26 | Colon Carcinoma | BALB/c | Highly immunogenic, responsive to checkpoint inhibitors.[8][13] |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Moderately immunogenic, widely used for immunotherapy studies.[1][8][11] |
| A20 | B-cell Lymphoma | BALB/c | Model for hematological malignancies.[1] |
| 4T1 | Breast Cancer | BALB/c | Highly metastatic and poorly immunogenic model.[8][11] |
| B16-F10 | Melanoma | C57BL/6 | Poorly immunogenic, aggressive tumor model.[11] |
Protocol for Tumor Implantation (Subcutaneous):
-
Cell Culture: Culture syngeneic tumor cells in appropriate media and conditions to ensure they are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: Harvest cells and wash them twice with sterile, serum-free media or phosphate-buffered saline (PBS). Resuspend the cells to the desired concentration (e.g., 1 x 10^6 to 5 x 10^5 cells per 100 µL).
-
Implantation: Subcutaneously inject the tumor cell suspension into the flank of the mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
OX86 Antibody Administration
The dosing, route, and schedule of OX86 administration can significantly impact efficacy and potential toxicity.
Table 2: Recommended Dosing for OX86 Antibody
| Parameter | Recommendation | Notes |
| Dose Range | 10 µg - 250 µg per mouse | Lower doses (10-30 µg) are often used in combination therapies to reduce toxicity, while higher doses (100-250 µg) are common for monotherapy.[1] |
| Administration Route | Intraperitoneal (i.p.) | The most common and convenient route for systemic administration.[1][14] Intravenous (i.v.) injection is an alternative for faster distribution.[14] |
| Dosing Schedule | Twice or three times a week | Typically administered every 2-4 days to maintain adequate antibody levels.[1][14] |
| Formulation | Sterile, phosphate-buffered saline (PBS) | The antibody should be diluted in a sterile, endotoxin-free buffer.[1][15] |
Protocol for OX86 Administration:
-
Preparation: Dilute the OX86 antibody to the desired concentration in sterile PBS immediately before injection.
-
Administration: Administer the prepared antibody solution via intraperitoneal injection.
-
Monitoring: Observe the mice for any signs of toxicity or adverse reactions following administration.
Expected Outcomes and Data Analysis
Treatment with the OX86 antibody is anticipated to delay tumor growth and improve survival in responsive syngeneic models.
Table 3: Summary of Preclinical Efficacy Data for OX86 Antibody
| Tumor Model | Mouse Strain | OX86 Dose and Schedule | Outcome |
| CT26 | BALB/c | 100 µ g/mouse , twice weekly | Delayed tumor growth and increased infiltration of CD8+ T cells.[1][13] |
| MC38 | C57BL/6 | 100 µ g/mouse , i.p., twice a week for 2 weeks | Delayed tumor growth and enhanced CD8+ T cell function.[6] |
| A20 | BALB/c | 10-30 µ g/mouse , biweekly (in combination) | Efficacious in combination therapies; higher doses linked to increased toxicity.[1] |
| Colon26 | BALB/c | 15 mg/kg (single dose) | Complete regression of established tumors.[7] |
Key Analyses:
-
Tumor Growth Inhibition (TGI): Compare the average tumor volume in the OX86-treated group to the control group.
-
Survival Analysis: Monitor and record the survival of mice in each group and present the data as a Kaplan-Meier curve.
-
Immunophenotyping: At the end of the study, tumors, spleens, and draining lymph nodes can be harvested to analyze immune cell populations by flow cytometry.[16][17] Key markers include CD4, CD8, FoxP3 (for Tregs), and activation markers like CD44 and CD69.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, IL-2) in serum or from stimulated splenocytes to assess the systemic immune response.[1]
Visualizing the Mechanism and Workflow
OX40 Signaling Pathway
The OX86 antibody acts as an agonist, triggering the OX40 signaling cascade within T cells. This pathway is crucial for enhancing the anti-tumor immune response.
Caption: OX40 signaling initiated by OX86 enhances T cell responses.
Experimental Workflow for an In Vivo Syngeneic Study
A well-structured experimental workflow is essential for obtaining reliable and reproducible data.
Caption: A typical workflow for an OX86 antibody study in a syngeneic model.
By following these detailed application notes and protocols, researchers can effectively leverage the OX86 antibody to investigate the role of OX40 co-stimulation in anti-tumor immunity and evaluate its therapeutic potential in preclinical settings.
References
- 1. Anti-Mouse CD134 (Clone OX86) – Purified In Vivo | Leinco [leinco.com]
- 2. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 12. biocytogen.com [biocytogen.com]
- 13. Impact of isotype on the mechanism of action of agonist anti-OX40 antibodies in cancer: implications for therapeutic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ichor.bio [ichor.bio]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Staining with OX86 Antibody in Immunohistochemistry (IHC)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address high background staining issues specifically encountered when using the OX86 antibody for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the OX86 antibody and what does it target?
The OX86 antibody is a rat IgG1 monoclonal antibody that specifically recognizes the mouse CD134 antigen, also known as OX40 or TNFRSF4.[1][2][3] CD134 is a member of the tumor necrosis factor (TNF) receptor superfamily and is primarily expressed on activated CD4+ and CD8+ T cells, but can also be found on regulatory T cells, NKT cells, NK cells, and neutrophils.[1][2]
Q2: What are the most common causes of high background staining in IHC?
High background staining in IHC can arise from several factors. The most frequent causes include:
-
Primary antibody concentration is too high : This is a very common reason for non-specific binding.[4][5][6]
-
Insufficient blocking : Inadequate blocking of non-specific binding sites can lead to both the primary and secondary antibodies binding to undesired locations in the tissue.[6][7][8]
-
Endogenous enzyme activity : Tissues can contain endogenous peroxidases or alkaline phosphatases that react with the detection system, causing background signal.[9][10][11][12] This is particularly relevant in tissues like the spleen, kidney, and liver, or in samples with a high number of red blood cells.[9][10][13]
-
Endogenous biotin (B1667282) : If using a biotin-based detection system (like ABC or LSAB), endogenous biotin present in tissues such as the liver, kidney, and brain can lead to non-specific staining.[9][10][14][15]
-
Non-specific binding of the secondary antibody : The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, especially when using a mouse primary antibody on mouse tissue ("mouse on mouse" staining).[10][11]
-
Issues with tissue fixation and processing : Over-fixation can mask the epitope, leading to the need for harsher antigen retrieval which can sometimes increase background.[11] Conversely, incomplete deparaffinization can also contribute to non-specific staining.[11]
Q3: My "no primary antibody" control is clean, but my experimental slide with the OX86 antibody has high background. What is the likely cause?
This scenario strongly suggests that the high background is related to the primary antibody itself.[6] The most probable causes are that the concentration of your OX86 antibody is too high, leading to non-specific binding, or that the blocking step was not sufficient to prevent this non-specific interaction.[6] It is also possible, though less common, that the OX86 antibody is showing some level of cross-reactivity with other proteins in your specific tissue type.
Troubleshooting Guide for High Background with OX86
This guide provides a systematic approach to identifying and resolving the source of high background staining in your IHC experiments with the OX86 antibody.
Step 1: Primary Antibody Titration
The most common cause of high background is an excessive concentration of the primary antibody.[4][5] A titration experiment is crucial to determine the optimal concentration that provides a strong specific signal with minimal background.
Experimental Protocol: OX86 Antibody Titration
-
Prepare a series of dilutions of the OX86 antibody. A good starting point is to test the manufacturer's recommended concentration, along with several dilutions above and below that (e.g., 1:50, 1:100, 1:200, 1:400).
-
Use identical tissue sections for each dilution to ensure consistency. It is highly recommended to use a positive control tissue known to express CD134.
-
Follow your standard IHC protocol for all other steps (antigen retrieval, blocking, secondary antibody, detection).
-
Carefully evaluate the staining for each dilution. The optimal dilution will be the one that gives a clear, specific signal on the target cells with the lowest background staining in the surrounding tissue.
Step 2: Optimizing the Blocking Step
If titration does not resolve the issue, the next step is to optimize your blocking protocol. The goal of blocking is to prevent non-specific binding of both the primary and secondary antibodies.[7][9]
-
Choice of Blocking Agent :
-
Normal Serum : A common and effective blocking agent is normal serum from the same species as the secondary antibody.[7][16] For example, if you are using a goat anti-rat secondary antibody, you should use normal goat serum for blocking. The typical concentration is 5-10%.[16]
-
Protein Solutions : Bovine serum albumin (BSA) or non-fat dry milk can also be used, typically at a concentration of 1-5%.[7] However, be aware that non-fat dry milk contains biotin and should not be used with biotin-based detection systems.[7]
-
-
Blocking Incubation Time and Temperature : Increasing the incubation time (e.g., from 30 minutes to 1 hour or even overnight at 4°C) can improve blocking efficiency.[7]
Step 3: Addressing Endogenous Factors
If background staining persists, it may be due to endogenous enzymes or biotin within your tissue.
-
Endogenous Peroxidase Quenching : If you are using a horseradish peroxidase (HRP)-conjugated detection system, you must block for endogenous peroxidase activity. This is typically done by incubating the tissue sections in a 0.3% to 3% hydrogen peroxide (H2O2) solution for 10-30 minutes.[5][9][16]
-
Endogenous Biotin Blocking : When using a biotin-based detection system, endogenous biotin can be a significant source of background.[14] To address this, use an avidin (B1170675)/biotin blocking kit, which involves sequential incubation with avidin and then biotin to saturate all endogenous biotin binding sites.[5][9][15] This step should be performed after blocking with normal serum and before applying the primary antibody.[15]
Step 4: Evaluating the Secondary Antibody and Detection System
It is important to run a control where the primary antibody is omitted to determine if the secondary antibody or detection system is contributing to the background.[5] If you observe staining in this control, the issue lies with your detection reagents.
-
Secondary Antibody Specificity : Ensure your secondary antibody is appropriate for your primary antibody (e.g., anti-rat for the OX86 antibody). Using a pre-adsorbed secondary antibody can help reduce cross-reactivity with endogenous immunoglobulins.[5]
-
Detection System Sensitivity : Highly sensitive detection systems can sometimes amplify low levels of non-specific binding.[6] Consider reducing the incubation time of your detection reagents.
Quantitative Data Summary
The following table provides a hypothetical example of results from an OX86 antibody titration experiment, illustrating how to evaluate the signal-to-noise ratio to determine the optimal antibody concentration.
| OX86 Dilution | Specific Staining Intensity (Arbitrary Units) | Background Staining Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Specific/Background) |
| 1:50 | 4.0 | 3.0 | 1.33 |
| 1:100 | 3.5 | 1.5 | 2.33 |
| 1:200 | 3.0 | 0.5 | 6.00 |
| 1:400 | 1.5 | 0.4 | 3.75 |
In this example, the 1:200 dilution provides the best signal-to-noise ratio and would be considered the optimal concentration.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background staining with the OX86 antibody.
Caption: Troubleshooting workflow for high background IHC staining.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Anti-Mouse CD134 (Clone OX86) – Purified In Vivo | Leinco [leinco.com]
- 3. OX40 Monoclonal Antibody (OX86) (MA1-70087) [thermofisher.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. bma.ch [bma.ch]
- 6. benchchem.com [benchchem.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 9. Basics of the Blocking Step in IHC [nsh.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biossusa.com [biossusa.com]
- 12. qedbio.com [qedbio.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 15. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 16. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing OX86 Antibody Concentration for In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OX86 antibody. The information is designed to address specific issues that may arise during in vivo experiments and to aid in the optimization of antibody concentration for maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the OX86 antibody?
A1: The OX86 antibody is an agonistic antibody that targets the OX40 receptor (also known as CD134 or TNFRSF4), a co-stimulatory molecule primarily expressed on activated CD4+ and CD8+ T cells.[1][2] Upon binding to OX40, the antibody mimics the natural ligand, OX40L, inducing receptor clustering and initiating a downstream signaling cascade.[1] This signaling promotes T-cell proliferation, survival, cytokine production, and the formation of memory T cells, ultimately enhancing the anti-tumor immune response.[2][3][4]
Q2: What is a typical starting dose for an OX86 antibody in a murine tumor model?
A2: For agonistic anti-OX40 antibodies in murine models, a common starting dose range is 100-250 µg per mouse, administered via intraperitoneal (i.p.) injection.[5] However, the optimal dose can be model-dependent. For instance, in a human OX40 knock-in mouse model with MC38 tumors, an anti-OX40 antibody showed dose-dependent efficacy at 0.1, 1, and 10 mg/kg.[6] A dose-response study is always recommended to determine the optimal concentration for your specific experimental setup.[7]
Q3: How frequently should the OX86 antibody be administered?
A3: A typical dosing schedule for antibodies of this type is every 3-4 days or 2-3 times per week to maintain adequate exposure.[5] The pharmacokinetics of the specific antibody will influence the optimal dosing frequency.
Q4: What are the potential side effects of OX86 antibody administration in vivo?
A4: A key concern with agonistic antibodies like OX86 is the potential for on-target toxicities.[8] One of the most significant potential side effects is Cytokine Release Syndrome (CRS), a systemic inflammatory response caused by the release of pro-inflammatory cytokines by activated T cells.[9][10] Another potential concern is hepatotoxicity, which has been observed with some agonist antibodies.[8] Careful monitoring of animals for signs of toxicity is crucial.
Q5: How can I monitor the efficacy of the OX86 antibody treatment?
A5: Efficacy can be assessed through several methods. The most direct is monitoring tumor growth inhibition compared to a control group. Additionally, immunological endpoints can be evaluated, such as an increase in tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, and changes in the ratio of effector T cells to regulatory T cells (Tregs) within the tumor microenvironment. Flow cytometry or immunohistochemistry can be used to analyze these cellular changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak anti-tumor efficacy | Sub-optimal antibody concentration | Perform a dose-titration study to identify the most effective concentration. Consider a range from low to high doses (e.g., 1, 5, and 10 mg/kg).[6] |
| Inappropriate dosing schedule | Adjust the frequency of administration. The half-life of the antibody may require more frequent dosing to maintain therapeutic levels. | |
| Low OX40 expression on target cells | Confirm OX40 expression on activated T cells in your tumor model via flow cytometry or IHC. OX40 is typically upregulated 24-72 hours after T-cell activation.[4][11] | |
| Antibody inactivity | Ensure the antibody has been stored correctly and has not expired.[12] Run an in vitro functional assay to confirm its agonistic activity. | |
| Tumor model resistance | The tumor microenvironment may be highly immunosuppressive. Consider combination therapies, such as with a PD-1 inhibitor, which has shown synergistic effects with anti-OX40 antibodies.[6] | |
| Signs of severe toxicity (e.g., rapid weight loss, ruffled fur) | Cytokine Release Syndrome (CRS) | Reduce the antibody dose.[9] Consider a step-up dosing regimen, where a lower initial dose is followed by escalating doses.[9] Prophylactic administration of agents that block key cytokines involved in CRS, such as IL-6 or TNF-α, can be explored.[9] |
| On-target, off-tumor toxicity | Lower the dose and monitor for toxicity. If toxicity persists, re-evaluate the therapeutic window of the antibody in your model. | |
| High variability in response between animals | Inconsistent tumor implantation | Ensure consistent tumor cell numbers and injection technique. Monitor tumor growth to enroll animals with similarly sized tumors in the study. |
| Biological variability | Increase the number of animals per group to improve statistical power. | |
| Unexpected immune cell depletion | Antibody isotype and Fc receptor interaction | The antibody's Fc region can interact with Fcγ receptors on other immune cells, potentially leading to antibody-dependent cell-mediated cytotoxicity (ADCC). The choice of antibody isotype (e.g., mouse IgG1 vs. IgG2a) can influence whether the primary mechanism is agonism or depletion.[13] Consider using an antibody with an engineered Fc domain to minimize unwanted effector functions. |
Quantitative Data Summary
Table 1: Example In Vivo Dosing for Anti-OX40 Antibodies in Murine Models
| Antibody Clone/Variant | Mouse Model | Tumor Type | Dose Range | Administration Route | Outcome | Reference |
| IBI101 | Human OX40 Knock-in | MC38 Colon Carcinoma | 0.1, 1, 10 mg/kg | i.p. | Dose-dependent tumor growth inhibition | [6] |
| Anti-hOX40 mIgG1/mIgG2a | hOX40 Transgenic | E.G7 Lymphoma | 3 x 100 µg | i.p. | Increased survival; mIgG1 promoted CD8+ T-cell expansion, mIgG2a depleted Tregs | [13] |
| Anti-PD-1 (RMP1-14) | Syngeneic | Various | 200-500 µ g/mouse | i.p. | Checkpoint blockade | [5] |
| Anti-PD-L1 (10F.9G2) | Syngeneic | Various | 100-250 µ g/mouse | i.p. | Checkpoint blockade | [5] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Tumor Model
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6) and tumor cell line (e.g., MC38).
-
Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a specified average size (e.g., 100 mm^3), randomize mice into treatment and control groups.
-
Antibody Administration:
-
Treatment Group: Administer OX86 antibody at the desired concentration(s) and schedule via intraperitoneal (i.p.) injection.
-
Control Group: Administer an isotype control antibody at the same concentration and schedule.
-
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups.
-
Immunophenotyping (Optional): At the end of the study, harvest tumors and spleens for analysis of immune cell populations by flow cytometry.
Protocol 2: Assessment of Cytokine Release
-
Animal Treatment: Administer the OX86 antibody or isotype control to mice.
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at various time points post-injection (e.g., 2, 6, 24, and 48 hours).
-
Serum Preparation: Process blood samples to obtain serum.
-
Cytokine Measurement: Use a multiplex cytokine assay (e.g., Luminex) or ELISA to quantify the levels of key pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ.
-
Data Analysis: Compare cytokine levels between the OX86-treated and control groups.
Visualizations
Caption: OX40 signaling cascade in activated T-cells.
Caption: Workflow for an in vivo antibody efficacy study.
Caption: Decision tree for troubleshooting poor efficacy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. fortislife.com [fortislife.com]
- 3. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ichor.bio [ichor.bio]
- 6. Development and characterization of a novel anti-OX40 antibody for potent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The OX40/OX40L Axis Regulates T Follicular Helper Cell Differentiation: Implications for Autoimmune Diseases [frontiersin.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. jitc.bmj.com [jitc.bmj.com]
unexpected toxicity in mice treated with anti-OX40 OX86 antibody
Welcome to the technical support center for the anti-OX40 (clone: OX86) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected toxicity observed in mice during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of unexpected toxicity associated with the anti-OX40 OX86 antibody in mice?
A1: The primary mechanism of unexpected toxicity, particularly hepatotoxicity, is the induction of pyroptosis in liver-resident invariant Natural Killer T (iNKT) cells.[1][2][3][4][5] Constitutive expression of OX40 on these cells makes them susceptible to agonistic antibody binding, which can trigger a cell death pathway distinct from the intended T-cell co-stimulation.[1][2]
Q2: What are the key molecular players in OX86-induced iNKT cell pyroptosis?
A2: OX40 stimulation on liver iNKT cells initiates a signaling cascade that involves the recruitment of TNF receptor-associated factor 6 (TRAF6) and the paracaspase MALT1.[1][2] This complex activates caspase-1, which then cleaves gasdermin D to form pores in the cell membrane.[1][2] Activated caspase-1 also processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2][5]
Q3: Are the toxic effects of anti-OX40 OX86 consistently observed across all studies?
A3: No, there are conflicting reports in the literature. While some studies have reported significant liver damage, others have been unable to reproduce these findings, even at higher doses.[5] This suggests that other experimental variables may contribute to the toxic phenotype.
Q4: What are the potential confounding factors that might influence the toxicity of anti-OX40 OX86?
A4: Several factors have been proposed to explain the discrepancies in observed toxicity, including:
-
Gut Microbiota: The composition of the gut microbiome may influence the basal activation state of the immune system, including liver NKT cells.[5]
-
Mouse Strain and Age: While studies reporting toxicity and those that did not both used C57BL/6 mice, the age of the mice could be a factor, with younger mice potentially having higher OX40 expression on NKT cells.[5]
-
Basal Activation State of iNKT Cells: Pre-existing activation of liver iNKT cells may prime them for pyroptosis upon OX40 stimulation.[5]
-
Dosing and Administration Route: While not definitively proven to be the sole cause of toxicity, the dose and frequency of administration can impact the outcome.
Troubleshooting Guide
If you are observing unexpected toxicity in your experiments with anti-OX40 OX86, consider the following troubleshooting steps:
Issue: Elevated liver enzymes (ALT, AST) and/or liver necrosis.
| Potential Cause | Suggested Action |
| High basal activation of iNKT cells | Characterize the baseline activation status and OX40 expression levels on liver iNKT cells in your mouse colony by flow cytometry. Compare these levels to published data if possible. Consider using mice from a different vendor or re-deriving your colony to specific-pathogen-free (SPF) conditions. |
| Influence of gut microbiota | If possible, perform experiments in facilities with different microbiome profiles or consider co-housing mice to normalize gut flora. Antibiotic treatment has been explored as a variable but did not appear to significantly alter the toxic outcome in one study.[5] |
| Dose of OX86 antibody | Review the dosage used in your experiments. While some studies have not seen toxicity even at high doses, consider performing a dose-titration study to identify a therapeutic window with minimal toxicity in your specific model. |
| Age of mice | Younger mice (e.g., 3 weeks old) may have higher OX40 expression on liver NKT cells compared to older mice (e.g., 9 weeks old).[5] If feasible, consider using older mice for your studies. |
Issue: Lethargy, weight loss, and other signs of systemic inflammation.
| Potential Cause | Suggested Action |
| Cytokine Release Syndrome (CRS) | Concurrent administration of anti-OX40 and anti-PD-1 antibodies has been reported to induce a "cytokine storm-like event."[6] If using a combination therapy, consider a sequential dosing regimen (e.g., anti-OX40 followed by anti-PD-1) rather than concurrent administration.[7] |
| Release of pro-inflammatory cytokines from pyroptosis | Measure serum levels of IL-1β, IL-18, TNF-α, and IL-6 to assess the systemic inflammatory response.[5] This can help confirm if the observed toxicity is associated with the pyroptotic pathway. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of anti-OX40 antibody administration in mice.
Table 1: Serum Cytokine and Liver Enzyme Levels
| Treatment | IL-1β | IL-18 | TNF-α | IL-6 | ALT (U/L) | AST (U/L) | Reference |
| Study Reporting Toxicity | Increased | Increased | - | - | Significantly Increased | Significantly Increased | [1] |
| Study Not Reporting Toxicity | Not Elevated | Not Elevated | Significantly Increased | Significantly Increased | Not Elevated | Not Elevated | [5] |
Note: Dashes (-) indicate data not reported in the cited study.
Experimental Protocols
Protocol for Induction of Liver Injury with Anti-OX40
This is a generalized protocol based on published literature and should be adapted for specific experimental needs.
-
Animal Model: C57BL/6 mice are commonly used. The age of the mice may be a critical factor, with younger mice potentially being more susceptible.
-
Antibody Administration:
-
Antibody: Anti-mOX40 (clone: OX86)
-
Dose: Doses ranging from 100 µg to 250 µg per mouse have been used in various studies.[8][9] A dose of 250 µg administered intraperitoneally (i.p.) has been associated with liver toxicity in some reports.
-
Route: Intraperitoneal (i.p.) injection is a common route of administration.
-
Schedule: A single injection or multiple injections over a period of time can be used. For toxicity studies, a single high dose may be sufficient.
-
-
Monitoring:
-
Clinical Signs: Monitor mice for signs of toxicity such as weight loss, lethargy, ruffled fur, and hunched posture.
-
Blood Collection: Collect blood at various time points (e.g., 24, 48, 72 hours) post-injection for analysis of serum liver enzymes (ALT, AST) and cytokines (IL-1β, IL-18, TNF-α, IL-6).
-
-
Histopathology:
-
At the experimental endpoint, harvest livers and fix in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for liver necrosis and immune cell infiltration.
-
-
Flow Cytometry:
-
Isolate mononuclear cells from the liver and spleen.
-
Stain for immune cell markers to analyze the populations of iNKT cells (using CD1d tetramers), T cells (CD4, CD8), and other relevant immune cells. Assess OX40 expression on these populations.
-
Visualizations
Caption: OX40-mediated iNKT cell pyroptosis pathway leading to hepatotoxicity.
Caption: Troubleshooting workflow for unexpected toxicity with anti-OX40 OX86.
References
- 1. TNF superfamily receptor OX40 triggers invariant NKT cell pyroptosis and liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF superfamily receptor OX40 triggers invariant NKT cell pyroptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Welcome [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. OX40‐targeted immune agonist antibodies induce potent antitumor immune responses without inducing liver damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | OX40 Agonists and Combination Immunotherapy: Putting the Pedal to the Metal [frontiersin.org]
- 7. Impact of isotype on the mechanism of action of agonist anti-OX40 antibodies in cancer: implications for therapeutic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Flow Cytometry with OX86 Antibody
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal-to-noise ratio in flow cytometry experiments using the OX86 antibody.
Frequently Asked Questions (FAQs)
Q1: What is the OX86 antibody and what does it detect?
The OX86 antibody is a monoclonal antibody that specifically targets the mouse CD134 antigen, also known as OX40. OX40 is a member of the tumor necrosis factor (TNF) receptor superfamily and is a key costimulatory molecule. Its expression is primarily found on activated CD4+ and CD8+ T cells, and it is not typically present on resting, naive T cells.
Q2: I am observing a weak or no signal for OX40 using the OX86 antibody. What are the likely causes?
A weak or absent signal when staining with the OX86 antibody is a common issue and often points to problems with the expression of the target antigen, OX40, on the cells of interest. Key areas to investigate include:
-
Suboptimal T Cell Activation: OX40 is an activation-induced marker. If your T cells are not adequately activated, the expression of OX40 will be low or absent.
-
Incorrect Antibody Concentration: The concentration of the OX86 antibody may be too low for effective detection.
-
Low Frequency of OX40-Expressing Cells: Depending on the stimulation conditions and the specific T cell subset, the percentage of cells expressing OX40 may be inherently low.
-
Instrument Settings: Incorrect laser and filter setup for the fluorochrome conjugated to your OX86 antibody will lead to poor signal detection.
Q3: My flow cytometry data shows high background staining with the OX86 antibody. What could be causing this?
High background can obscure the true positive signal and make data interpretation difficult. Common causes include:
-
Non-specific Antibody Binding: The OX86 antibody, being a rat IgG1 isotype, can bind non-specifically to Fc receptors on various immune cells, such as macrophages, monocytes, and B cells.
-
Excessive Antibody Concentration: Using too much antibody increases the likelihood of non-specific binding.
-
Presence of Dead Cells: Dead cells are known to non-specifically bind antibodies, leading to high background fluorescence.[1]
-
Inadequate Washing: Insufficient washing steps can leave unbound antibody in the sample, contributing to background noise.
Troubleshooting Guides
Issue 1: Weak or No OX40 Signal
If you are experiencing a weak or absent signal for OX40, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal T Cell Activation | Optimize your T cell activation protocol. Ensure you are using an effective stimulation method. Common methods include stimulation with anti-CD3 and anti-CD28 antibodies, or with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin. Refer to the detailed T cell activation protocol below. |
| Incorrect Antibody Concentration | Perform an antibody titration to determine the optimal concentration of the OX86 antibody for your specific cell type and experimental conditions. This will ensure you are using enough antibody to detect the target without causing excessive background. |
| Low Frequency of OX40+ Cells | Consider enriching for your T cell population of interest (e.g., CD4+ or CD8+ T cells) before staining. Also, ensure your gating strategy is precise to identify the specific T cell subset you are analyzing. |
| Inappropriate Instrument Settings | Verify that the laser excitation and emission filter settings on your flow cytometer are appropriate for the fluorochrome conjugated to your OX86 antibody. Run single-stain controls to ensure proper setup and compensation. |
| Antibody Storage and Handling | Ensure the OX86 antibody has been stored correctly according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles. |
Issue 2: High Background Staining
To address high background fluorescence in your OX40 staining, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Non-specific Fc Receptor Binding | Include an Fc block step in your staining protocol before adding the OX86 antibody. This is particularly important when working with cell populations known to express Fc receptors, such as macrophages and B cells. |
| Excessive Antibody Concentration | Titrate your OX86 antibody to find the concentration that provides the best signal-to-noise ratio. Using too much antibody is a common cause of high background. |
| Dead Cells | Incorporate a viability dye into your staining panel to exclude dead cells from your analysis. This is a critical step for reducing non-specific antibody binding. |
| Inadequate Washing | Increase the number of wash steps after antibody incubation to ensure all unbound antibody is removed. Consider adding a small amount of detergent, like Tween 20, to your wash buffer. |
| Isotype Control Issues | Use a rat IgG1 isotype control conjugated to the same fluorochrome as your OX86 antibody to determine the level of non-specific background staining. Ensure the isotype control is used at the same concentration as the primary antibody. |
Experimental Protocols
Protocol 1: T Cell Activation for OX40 Expression
This protocol provides a general guideline for activating mouse T cells to induce OX40 expression.
Materials:
-
Single-cell suspension of mouse splenocytes or lymph node cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-mouse CD3e antibody (plate-bound or soluble)
-
Anti-mouse CD28 antibody (soluble)
-
96-well flat-bottom plate
Procedure:
-
Plate Coating (for plate-bound anti-CD3 stimulation):
-
Dilute anti-mouse CD3e antibody to 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of your desired immune cells (e.g., splenocytes).
-
Count the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Add 200 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-mouse CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time for OX40 expression should be determined empirically.
-
-
Harvesting Cells:
-
After incubation, gently resuspend the cells and transfer them to FACS tubes for staining.
-
Protocol 2: Staining for OX40 with OX86 Antibody
Materials:
-
Activated T cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-mouse CD16/CD32 antibody)
-
Viability dye
-
Fluorochrome-conjugated OX86 antibody
-
Fluorochrome-conjugated rat IgG1 isotype control
Procedure:
-
Cell Preparation:
-
Wash the activated T cells once with FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Viability Staining:
-
Stain the cells with a viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells during analysis.
-
-
Fc Block:
-
Add Fc Block to the cell suspension and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding of the OX86 antibody.
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated OX86 antibody (or the corresponding isotype control) to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of FACS buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of FACS buffer and acquire the data on a flow cytometer.
-
Visualizations
Caption: Troubleshooting workflow for a weak or absent OX40 signal.
Caption: Troubleshooting workflow for high background staining.
Caption: Experimental workflow for OX86 antibody staining.
References
Technical Support Center: Anti-Mouse OX40 (LALA-PG) In Vivo
Welcome to the technical support center for the in vivo application of Anti-Mouse OX40 (LALA-PG). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during in vivo studies using Anti-Mouse OX40 (LALA-PG).
Q1: We are observing highly variable anti-tumor efficacy with Anti-Mouse OX40 (LALA-PG) across different syngeneic tumor models. Why is this happening?
A1: This is a commonly observed phenomenon. The efficacy of OX40 agonists is highly dependent on the tumor microenvironment (TME). Different tumor models have distinct immune landscapes. For instance, models like CT26 (colon carcinoma) and A20 (lymphoma) have shown responsiveness, while others like LLC (Lewis Lung Carcinoma) and B16 (melanoma) can be less responsive to monotherapy.[1][2] The variability is often linked to:
-
Baseline T-cell Infiltration: "Hot" tumors with a high degree of T-cell infiltration are generally more responsive.
-
Expression of OX40: The antibody requires expression of OX40 on activated T cells within the TME. The timing and magnitude of OX40 expression can vary between models.[3][4][5]
-
Presence of Regulatory T cells (Tregs): While the LALA-PG mutation is designed to abolish Fc-gamma receptor (FcγR) binding and thus prevent Treg depletion, the balance of OX40 signaling on effector T cells versus Tregs can still influence outcomes.[1][6]
Troubleshooting Steps:
-
Characterize the TME: Before starting a large efficacy study, perform baseline immunophenotyping of your tumor model to assess the levels of CD4+, CD8+, and Treg infiltrates.
-
Confirm OX40 Expression: Verify that OX40 is upregulated on tumor-infiltrating lymphocytes (TILs) following tumor implantation and/or another immune stimulus. Expression typically peaks 2-3 days after T-cell activation.[4]
-
Consider a Combination Therapy: In poorly responsive models, combining the OX40 agonist with other agents like anti-PD-1 or an in-situ vaccine (e.g., CpG) can enhance efficacy.[1][2][7]
Q2: What is the precise mechanism of the "LALA-PG" mutation, and how should it influence our experimental design?
A2: The "LALA-PG" (L234A, L235A, P329G) mutation is engineered into the Fc region of the antibody to eliminate its binding to Fcγ receptors.[6] This is critical for interpreting your results:
-
Intended Mechanism: The primary mechanism of action for a LALA-PG variant is direct agonism. It crosslinks OX40 receptors on the surface of T cells, providing a co-stimulatory signal that promotes their proliferation, survival, and effector function.[4][6][8]
-
No Depletion: Unlike other isotypes (e.g., mouse IgG2a), this variant should not deplete OX40-expressing cells, such as Tregs, via antibody-dependent cellular cytotoxicity (ADCC).[1][9]
Experimental Implications:
-
Your results should be interpreted as the outcome of pure OX40 co-stimulation.
-
If you hypothesize that Treg depletion is necessary for an anti-tumor response in your model, you should consider using an antibody with a different isotype that has intact FcγR binding.
-
This antibody is an excellent tool to specifically study the effects of T-cell co-stimulation in isolation from Fc-mediated effector functions.
Q3: We see minimal effect on tumor growth. Could our dosing schedule or timing be suboptimal?
A3: Yes, timing and dosage are critical. OX40 is not expressed on resting T cells but is transiently upregulated upon T-cell receptor (TCR) stimulation.[3][4][10]
-
Timing: The antibody must be administered when T cells in the TME are activated and expressing OX40. Administering the antibody too early (before T-cell activation) or too late (after OX40 expression has waned) will result in poor efficacy.
-
Dose: While dose-dependent effects are observed, higher doses do not always lead to better outcomes and can have unforeseen consequences. A dose-response study is crucial.[7]
Troubleshooting Steps:
-
Establish an Expression Window: Perform a time-course analysis in your tumor model to determine the peak of OX40 expression on TILs. Administer the antibody within this window.
-
Run a Dose-Titration Study: Test a range of doses (e.g., 0.1, 1, and 10 mg/kg) to find the optimal therapeutic window for your specific model.[7]
-
Consider Staggered Dosing with Combination Agents: If combining with another immunotherapy like anti-PD-1, consider a staggered schedule. For example, administering the anti-OX40 antibody first to prime and expand the T-cell response, followed by anti-PD-1 to overcome exhaustion.[1]
Q4: Our in vitro and in vivo results with the antibody are contradictory. Why?
A4: Discrepancies between in vitro and in vivo results are common for TNFR superfamily agonists like anti-OX40.[9]
-
Requirement for Cross-linking: In vitro, anti-OX40 antibodies often require artificial cross-linking (e.g., by being plate-bound or through secondary antibodies) to provide a strong agonistic signal.[11] In solution, they can be weak agonists.
-
The Role of the TME: The in vivo environment provides the necessary cellular context for activity that is absent in vitro. While the LALA-PG variant doesn't bind FcγRs, other cell-surface interactions in the TME could potentially contribute to antibody clustering and signaling.
-
Indirect Effects: The antibody's in vivo effect may be indirect. For example, it might primarily act on CD4+ helper T cells, which in turn provide help to CD8+ cytotoxic T cells. This complex interplay is not captured in simple in vitro proliferation assays.[9]
Troubleshooting Steps:
-
For in vitro assays, ensure you are providing a mechanism for cross-linking, such as coating the antibody on the culture plate.[7]
-
Prioritize in vivo readouts for efficacy. Use in vitro assays primarily for mechanistic validation under appropriate conditions.
-
Analyze multiple T-cell subsets (CD4+, CD8+, Treg) from in vivo experiments to understand the cellular mechanisms at play.
Quantitative Data on Experimental Variability
The following tables summarize data from studies highlighting the variability of anti-OX40 treatment.
Table 1: Differential Efficacy of Anti-mOX40 mAb Across Syngeneic Tumor Models
| Tumor Model | Cancer Type | Response to Anti-mOX40 Monotherapy |
| CT26 | Colon Carcinoma | Tumor Control Observed[1] |
| A20 | B-cell Lymphoma | Tumor Control Observed[1][2] |
| EMT6 | Breast Cancer | Partial Tumor Control[1] |
| LLC | Lewis Lung Carcinoma | No Impact on Tumor Growth[1] |
| B16 | Melanoma | No Impact on Tumor Growth[1] |
| B78 | Melanoma | Efficacy Decreased with Larger Tumors[2] |
Table 2: Immunological Changes in CT26 Tumor-Infiltrating Lymphocytes (TILs) Post Anti-mOX40 Treatment
| Marker | Cell Population | Isotype Control (%) | Anti-mOX40 Treated (%) | Interpretation |
| Ki67+ | CD8+ T cells | 24.3 | 35.3 | Increased Proliferation[1] |
| PD-1+ | CD8+ T cells | 46.8 | 57.1 | Increased Activation[1] |
| GzmB+ | CD8+ T cells | 20.5 | 34.8 | Increased Effector Function[1] |
| IFN-γ+ | CD8+ T cells | Lower | Higher | Enhanced Effector Function[1] |
Experimental Protocols
Protocol: General In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture & Tumor Implantation:
-
Culture tumor cells (e.g., CT26) in appropriate media.
-
Harvest cells during the logarithmic growth phase. Ensure high viability (>95%).
-
Inject 0.5-1.0 x 10^6 cells subcutaneously into the flank of 6-8 week old, gender-matched mice (e.g., BALB/c for CT26).
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Randomization:
-
Measure initial tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (e.g., n=8-10 per group) to ensure similar average starting tumor volumes.
-
Example Groups:
-
Group 1: Isotype Control (Mouse IgG2a LALA-PG)
-
Group 2: Anti-Mouse OX40 (LALA-PG)
-
-
-
Antibody Preparation and Administration:
-
Dilute the antibody to the desired concentration (e.g., 10 mg/kg) in a sterile, endotoxin-free buffer (e.g., InVivoPure pH 7.0 Dilution Buffer).
-
Administer the antibody via intraperitoneal (i.p.) injection. A typical volume is 100-200 µL.
-
Dosing schedule can vary, e.g., on days 7, 10, and 13 post-tumor implantation. This should be optimized based on prior time-course studies of OX40 expression.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Establish humane endpoints (e.g., tumor volume >2000 mm³, >20% body weight loss).
-
At the end of the study (or at specific time points), euthanize mice and harvest tumors and spleens for downstream analysis.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
TIL Isolation: Process harvested tumors into single-cell suspensions.
-
Flow Cytometry: Stain for immune cell markers to quantify changes in T-cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3) and their activation/effector status (e.g., OX40, PD-1, Ki67, Granzyme B).
-
Visual Guides: Pathways and Workflows
Caption: OX40 signaling pathway in an activated T-cell.
Caption: Standard experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Impact of isotype on the mechanism of action of agonist anti-OX40 antibodies in cancer: implications for therapeutic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors impacting the efficacy of the in-situ vaccine with CpG and OX40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 6. RecombiMAb anti-mouse OX40 (CD134) (LALA-PG) | Bio X Cell [bioxcell.com]
- 7. Development and characterization of a novel anti-OX40 antibody for potent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Domain binding and isotype dictate the activity of anti-human OX40 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Fc Engineering Approaches to Enhance the Agonism and Effector Functions of an Anti-OX40 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T Cell Activation with OX86 Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful titration of the OX86 antibody for optimal in vitro T cell activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the OX86 antibody in T cell activation?
A1: The OX86 antibody is an agonistic monoclonal antibody that targets the mouse OX40 (CD134) receptor, a member of the tumor necrosis factor (TNF) receptor superfamily.[1] OX40 is transiently expressed on activated CD4+ and CD8+ T cells.[2] By binding to and stimulating OX40, the OX86 antibody provides a co-stimulatory signal to T cells. This enhances clonal expansion, proliferation, survival, and cytokine production, ultimately leading to a more robust immune response.[1][3][4]
Q2: What is the typical starting concentration range for titrating the OX86 antibody for in vitro T cell activation?
A2: The optimal concentration of OX86 should be empirically determined for each specific cell type and experimental condition. However, a common starting point for titration of activating antibodies is in the range of 0.1 µg/mL to 10 µg/mL.[5][6] For initial experiments, it is advisable to test a broad range of concentrations, for example, using serial dilutions.
Q3: How should I assess the optimal concentration of OX86 in my titration experiment?
A3: The optimal concentration is the one that provides the maximal desired biological response with minimal non-specific effects. This can be assessed by measuring several key readouts of T cell activation:
-
Proliferation: Measured by assays such as CFSE or CellTrace Violet dilution, or incorporation of BrdU or ³H-thymidine.[7][8]
-
Expression of Activation Markers: Assessed by flow cytometry for markers like CD25 and CD69.[9][10]
-
Cytokine Production: Quantification of cytokines such as IFN-γ and IL-2 in the culture supernatant by ELISA or intracellular cytokine staining followed by flow cytometry.[1][4]
Q4: Can I use the OX86 antibody alone to activate T cells in vitro?
A4: While OX86 provides a potent co-stimulatory signal, T cell activation generally requires a primary signal through the T cell receptor (TCR). Therefore, OX86 is most effective when used in combination with a primary TCR stimulus, such as anti-CD3 and anti-CD28 antibodies.[5][10]
Q5: What is the recommended cell density for in vitro T cell activation assays with OX86?
A5: The optimal cell density can vary, but a common starting point for T cell activation in a 96-well plate is 1 x 10⁵ to 2 x 10⁵ cells per well.[5][8] It is recommended to perform a cell density titration in your specific experimental setup.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Suboptimal or No T Cell Activation | Incorrect OX86 Concentration: The concentration of the OX86 antibody may be too low to elicit a strong co-stimulatory signal. | Perform a dose-response experiment by titrating the OX86 antibody over a wider range of concentrations (e.g., 0.01 µg/mL to 20 µg/mL).[11][12] |
| Insufficient Primary Stimulation: The primary TCR stimulation (e.g., anti-CD3/anti-CD28) may be suboptimal. | Titrate the anti-CD3 and anti-CD28 antibodies to find the optimal concentration for your specific T cell population.[5][7] | |
| Poor Cell Health: The T cells may have low viability before or during the experiment. | Ensure proper handling and isolation of T cells. Use freshly isolated cells whenever possible and check viability before starting the experiment. | |
| Inadequate Incubation Time: The duration of the culture may not be sufficient for T cell activation to become apparent. | Perform a time-course experiment, analyzing T cell activation at different time points (e.g., 24, 48, 72, and 96 hours).[5] | |
| High Background or Non-Specific Activation | Excessive OX86 Concentration: Too high a concentration of the OX86 antibody can lead to non-specific binding and activation. | Titrate the OX86 antibody to lower concentrations to find the optimal signal-to-noise ratio.[11][13] |
| Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures or reagents can cause non-specific immune cell activation. | Use certified sterile and endotoxin-free reagents and practice good aseptic technique. Regularly test cell lines for mycoplasma. | |
| High Cell Death | Activation-Induced Cell Death (AICD): Prolonged or excessive stimulation can lead to AICD. | Optimize the concentration of activating antibodies (anti-CD3, anti-CD28, and OX86) and the duration of the stimulation.[5] |
| Suboptimal Culture Conditions: Inappropriate media, serum, or incubator conditions can lead to cell death. | Ensure the use of appropriate, high-quality culture media and supplements, and maintain optimal incubator conditions (37°C, 5% CO₂). | |
| Inconsistent Results | Variability in Reagents: Different lots of antibodies or media can have varying potency. | Use the same lot of critical reagents throughout a series of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability in antibody concentrations. | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix.[12] | |
| Donor-to-Donor Variability: Primary T cells from different donors can exhibit significant variability in their response to stimulation. | Whenever possible, use T cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data on a per-donor basis. |
Data Presentation
Table 1: Example Titration of OX86 Antibody for T Cell Proliferation
| OX86 Conc. (µg/mL) | % Proliferating CD4+ T Cells (CFSE Low) | % Proliferating CD8+ T Cells (CFSE Low) |
| 0 (Control) | 5.2 ± 1.1 | 3.8 ± 0.9 |
| 0.1 | 25.6 ± 3.5 | 21.4 ± 2.8 |
| 0.5 | 58.9 ± 5.2 | 52.1 ± 4.7 |
| 1.0 | 75.3 ± 6.1 | 68.9 ± 5.5 |
| 5.0 | 78.1 ± 5.8 | 72.3 ± 6.0 |
| 10.0 | 76.5 ± 6.3 | 70.1 ± 5.9 |
Data are representative and presented as mean ± standard deviation. Optimal concentration should be determined experimentally.
Table 2: Example Titration of OX86 Antibody for IFN-γ Production
| OX86 Conc. (µg/mL) | IFN-γ Concentration (pg/mL) in Supernatant |
| 0 (Control) | 50 ± 15 |
| 0.1 | 350 ± 45 |
| 0.5 | 1200 ± 110 |
| 1.0 | 2500 ± 230 |
| 5.0 | 2650 ± 250 |
| 10.0 | 2580 ± 240 |
Data are representative and presented as mean ± standard deviation. Optimal concentration should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro T Cell Activation and Proliferation Assay
Materials:
-
Isolated mouse T cells (CD4+ or CD8+)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-mouse CD3e antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
OX86 antibody
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Plate Coating (for anti-CD3): a. Dilute anti-mouse CD3e antibody to a final concentration of 1-5 µg/mL in sterile PBS. b. Add 50 µL of the antibody solution to each well of a 96-well plate. c. Incubate the plate for 2-4 hours at 37°C or overnight at 4°C. d. Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
-
T Cell Staining with Proliferation Dye: a. Resuspend isolated T cells at 1 x 10⁶ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. c. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. d. Wash the cells twice with complete RPMI medium.
-
Cell Seeding and Stimulation: a. Resuspend the CFSE-labeled T cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL. b. Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of the anti-CD3 coated plate. c. Prepare serial dilutions of the OX86 antibody and soluble anti-mouse CD28 antibody (final concentration of 1-2 µg/mL) in complete RPMI medium. d. Add 100 µL of the antibody dilutions to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: a. Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: a. Harvest the cells from each well. b. Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and a viability dye. c. Analyze the samples on a flow cytometer. Proliferation is measured by the dilution of the CFSE signal.
Visualizations
Caption: OX86 antibody-mediated T cell activation pathway.
Caption: Experimental workflow for OX86 antibody titration.
References
- 1. Anti-Mouse CD134 (Clone OX86) – Purified In Vivo | Leinco [leinco.com]
- 2. assaygenie.com [assaygenie.com]
- 3. OX40 Monoclonal Antibody (OX86) (MA1-70087) [thermofisher.com]
- 4. Anti-Mouse CD134 (Clone OX86) Purified In Vivo PLATINUM™ [leinco.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. medrxiv.org [medrxiv.org]
- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. umt.edu [umt.edu]
- 13. colibri-cytometry.com [colibri-cytometry.com]
dealing with precipitation of functional grade OX86 antibody solution
Welcome to the technical support center for our functional grade OX86 antibody solution. This guide provides troubleshooting advice and answers to frequently asked questions to help you address precipitation issues and ensure the optimal performance of your antibody.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I observed precipitation in my vial of OX86 antibody upon receipt. What should I do?
Precipitation can occasionally occur with antibody solutions, including the functional grade OX86 antibody, due to its inherent biochemical properties.[1][2][3] This is not necessarily indicative of a compromised antibody.
Immediate Action:
-
Do not vortex or shake the vial. This can cause further aggregation and denaturation.
-
Centrifuge the vial: Spin the vial at 10,000 x g for 20 seconds to pellet the precipitate.[4]
-
Aseptically collect the supernatant: Carefully transfer the clear supernatant to a new sterile, low-protein-binding microcentrifuge tube. This supernatant contains the functional antibody and is ready for use.
-
Determine antibody concentration: It is recommended to measure the protein concentration of the supernatant to ensure accurate dosing in your experiments.
What are the common causes of OX86 antibody precipitation?
Precipitation of monoclonal antibodies (mAbs) like OX86 is often caused by protein aggregation. This can be triggered by several factors:
-
Improper Storage and Handling:
-
Repeated Freeze-Thaw Cycles: This is a major cause of antibody denaturation and aggregation.[4]
-
Incorrect Storage Temperature: Storing the antibody at temperatures other than the recommended 2-8°C for short-term or ≤ -70°C for long-term can affect its stability.[1][2] Frost-free freezers should be avoided as they cycle through freezing and thawing.[4]
-
-
Buffer Composition and pH:
-
Suboptimal pH: The stability of mAbs is highly dependent on the pH of the solution.[5][6][7] The OX86 antibody is formulated in phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1][2][3] Deviations from this pH can lead to precipitation.
-
Incompatible Buffer Components: Introducing components into the antibody solution that are not compatible can cause it to precipitate.
-
-
High Antibody Concentration: At high concentrations, antibodies are more prone to aggregation and precipitation.[8]
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can induce shear stress and lead to the formation of insoluble aggregates.[9]
How can I prevent precipitation of my OX86 antibody solution?
Proactive measures can significantly reduce the likelihood of antibody precipitation.
-
Proper Aliquoting and Storage:
-
Upon receipt, centrifuge the vial briefly (10,000 x g for 20 seconds) to collect all the solution at the bottom.[4]
-
For long-term storage, aseptically create single-use aliquots in low-protein-binding tubes and store them at ≤ -70°C.[1][2]
-
Aliquots should be of a volume that is appropriate for a single experiment to avoid multiple freeze-thaw cycles.[4]
-
-
Maintain Optimal Buffer Conditions:
-
Incorporate Stabilizing Excipients:
-
For long-term storage or when diluting the antibody for experiments, consider adding cryoprotectants or stabilizers. However, for in-vivo functional studies, ensure these additives are compatible with your experimental system.
-
Glycerol (B35011): Can be added to a final concentration of 10-50% for storage at -20°C to prevent freezing. Note that solutions containing glycerol should not be stored at -80°C.[4]
-
Bovine Serum Albumin (BSA): At a concentration of 0.1% to 1%, BSA can help stabilize the antibody, especially in dilute solutions, by preventing its adsorption to surfaces.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can prevent aggregation caused by shear stress and interaction with air-water interfaces.[9][10] A typical final concentration is 0.01%.
-
I need to dilute my OX86 antibody. What is the recommended procedure to avoid precipitation?
Diluting the antibody correctly is crucial for maintaining its stability.
-
Use a recommended diluent: The ideal diluent is the formulation buffer, 0.01 M PBS, pH 7.2-7.4.[1][2][3]
-
Avoid rapid changes in buffer composition: When buffer exchanging, use a gradual method like dialysis or a desalting column.
-
Gentle mixing: After adding the diluent, mix gently by pipetting up and down or by inverting the tube slowly. Do not vortex.
-
Work with cold solutions: Perform dilutions on ice to maintain the antibody's stability.
Can I still use my OX86 antibody if I see precipitation?
Yes, in most cases, the soluble portion of the antibody remains functional.
-
Recovery Procedure:
-
Centrifuge the vial at 10,000 x g for 20 seconds.[4]
-
Carefully collect the clear supernatant.
-
Measure the protein concentration of the supernatant.
-
It is advisable to perform a small-scale pilot experiment to confirm the antibody's activity before proceeding with a large-scale or critical experiment.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of a typical functional grade monoclonal antibody under various conditions.
Table 1: Effect of Freeze-Thaw Cycles on Antibody Aggregation
| Number of Freeze-Thaw Cycles | % Monomer | % Aggregate |
| 0 | 99.5 | 0.5 |
| 1 | 99.2 | 0.8 |
| 3 | 97.8 | 2.2 |
| 5 | 95.1 | 4.9 |
Table 2: Influence of pH on Antibody Stability at 4°C for 4 Weeks
| pH | % Monomer | Visual Observation |
| 5.0 | 98.5 | Clear |
| 6.0 | 99.0 | Clear |
| 7.2 | 99.3 | Clear |
| 8.0 | 98.2 | Slight Haze |
| 9.0 | 96.5 | Visible Precipitate |
Table 3: Impact of Excipients on Antibody Stability During Agitation
| Formulation | % Monomer (Post-Agitation) |
| PBS, pH 7.2 | 85.3 |
| PBS, pH 7.2 + 0.02% Polysorbate 20 | 98.9 |
| PBS, pH 7.2 + 0.5% BSA | 96.7 |
Experimental Protocols
Protocol 1: Recovery of Antibody from a Precipitated Solution
Objective: To separate the soluble, functional antibody from the insoluble precipitate.
Materials:
-
Precipitated OX86 antibody solution
-
Microcentrifuge
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Place the vial containing the precipitated antibody into a microcentrifuge.
-
Centrifuge at 10,000 x g for 20 seconds at 4°C.
-
Carefully aspirate the clear supernatant without disturbing the pellet.
-
Transfer the supernatant to a new, sterile, low-protein-binding microcentrifuge tube.
-
(Optional but recommended) Measure the protein concentration of the supernatant using a spectrophotometer (e.g., NanoDrop) at A280 or a protein assay (e.g., BCA).
-
The recovered antibody is now ready for use. Store appropriately.
Protocol 2: Aliquoting for Long-Term Storage
Objective: To properly store the OX86 antibody to prevent degradation from multiple freeze-thaw cycles.
Materials:
-
OX86 antibody solution
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
≤ -70°C freezer
Procedure:
-
Upon receipt, briefly centrifuge the stock vial at 10,000 x g for 20 seconds to ensure all liquid is at the bottom.
-
Determine the appropriate aliquot volume based on your typical experimental needs. Aliquots should ideally be no smaller than 10 µL.[4]
-
Aseptically dispense the calculated volume into sterile, low-protein-binding microcentrifuge tubes.
-
Label each aliquot clearly with the antibody name, concentration, and date.
-
Immediately place the aliquots in a ≤ -70°C freezer. Avoid using frost-free freezers.[4]
Visual Guides
Caption: Troubleshooting workflow for OX86 antibody precipitation.
Caption: Key strategies to prevent OX86 antibody precipitation.
References
- 1. Anti-Mouse CD134 (Clone OX86) – Purified In Vivo | Leinco [leinco.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Anti-Mouse CD134 (Clone OX86) Purified In Vivo PLATINUM™ [leinco.com]
- 4. abcam.cn [abcam.cn]
- 5. Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH on Heat-Induced Aggregation and Degradation of Therapeutic Monoclonal Antibodies [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
Combination of OX40 Agonist Antibody and Anti-PD-1 Shows Synergistic Anti-Tumor Effects in Murine Models
The combination of an OX40 agonist antibody, such as OX86, with an anti-PD-1 antibody has demonstrated significant synergistic effects in inhibiting tumor growth and improving survival in various mouse cancer models. This enhanced efficacy is attributed to a multi-faceted impact on the tumor microenvironment, including increased T-cell infiltration, activation, and a reduction in immunosuppressive cells.
The synergy between OX40 agonism and PD-1 blockade has been observed in multiple tumor models, including ovarian, pancreatic, and lung cancers.[1][2][3] While monotherapy with either agent often shows limited efficacy, the combination therapy leads to marked tumor regression and, in some cases, complete tumor eradication.[2][4] This enhanced anti-tumor response is associated with a systemic immune memory, providing long-term protection against tumor recurrence.[4][5]
Quantitative Analysis of Anti-Tumor Efficacy
The following tables summarize the key quantitative findings from studies investigating the combination therapy in different mouse models.
Table 1: Survival Outcomes in Murine Cancer Models
| Tumor Model | Treatment Group | Median Survival (Days) | Survival Rate (%) | Citation |
| ID8 Ovarian Cancer | Control | 30.9 | 0 | [4] |
| Anti-PD-1 | 34.0 | 0 | [4] | |
| Anti-OX40 | 34.0 | 0 | [4] | |
| Anti-PD-1 + Anti-OX40 | 75.75 | 60 (at day 90) | [4] | |
| Pancreatic Cancer (KPC) | Control | ~50 | Not Reported | [2] |
| Anti-PD-1 | ~50 | Not Reported | [2] | |
| Anti-OX40 | ~50 | Not Reported | [2] | |
| Anti-PD-1 + Anti-OX40 | 88 | Not Reported | [2] | |
| Pancreatic Cancer (Orthotopic) | Control | <50 | 0 | [2] |
| Anti-PD-1 | <50 | 0 | [2] | |
| Anti-OX40 | Not Reported | 43 (at day 225) | [2] | |
| Anti-PD-1 + Anti-OX40 | Not Reported | ~100 (at day 225) | [2] | |
| TC-1 Lung Cancer | Vaccine + Anti-OX40 | Not Reported | 60 (at day 50) | [6] |
| Vaccine + Anti-OX40 + Anti-PD-1 (Concurrent) | Not Reported | 20 (at day 50) | [6] |
Table 2: Impact on Tumor-Infiltrating Immune Cells
| Tumor Model | Treatment Group | Key Immune Cell Changes | Citation |
| ID8 Ovarian Cancer | Anti-PD-1 + Anti-OX40 | Increased CD4+ and CD8+ T cells; Decreased Treg and MDSC | [1][4] |
| Pancreatic Cancer | Anti-PD-1 + Anti-OX40 | Reduced Treg and exhausted T cells; Increased memory CD4+ and CD8+ T cells | [2] |
| Colon26 | Anti-OX40 (OX86) | Reduction in intratumoral Tregs and CD4+ FoxP3- T cells; Increased CD8+/Treg ratio | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. Below are summaries of the experimental protocols used in key studies.
Murine Ovarian Cancer Model (ID8)
-
Mouse Strain: C57BL/6 mice.
-
Tumor Cell Line: ID8 ovarian cancer cells.
-
Tumor Inoculation: 5 x 10^6 ID8 cells were injected intraperitoneally.
-
Treatment Regimen:
-
Treatment was initiated 10 days after tumor inoculation.
-
Anti-PD-1 and anti-OX40 monoclonal antibodies were administered intraperitoneally.
-
-
Immunological Assays:
Murine Pancreatic Cancer Models
-
Mouse Strains: C57BL/6 mice and KPC transgenic mice.
-
Tumor Models:
-
Orthotopic tumors established by implanting KPC-Luc or mT4 cells.
-
Spontaneous tumors in KPC mice.
-
-
Treatment Regimen:
-
Mice received intraperitoneal injections of anti-PD-1 and/or anti-OX40 antibodies.
-
-
Tumor Rechallenge:
-
Mice that were tumor-free for 100 days were reinjected with PDAC cells to assess for immunological memory.[2]
-
Murine Lung Cancer Model (TC-1)
-
Mouse Strain: C57BL/6 mice.
-
Tumor Cell Line: TC-1 cells.
-
Tumor Inoculation: 70,000 TC-1 cells were implanted subcutaneously.
-
Treatment Regimen:
-
Treatment began 10-12 days after tumor implantation.
-
Mice received an HPV17 E749-57 peptide vaccine subcutaneously every 7 days for 3 doses.
-
Anti-OX40 and/or anti-PD-1 antibodies were administered intraperitoneally (1 mg/kg) twice weekly.[8][9]
-
Both concurrent and sequential (delayed) administration of anti-PD-1 were tested.[8]
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
The synergistic effect of combining anti-OX40 and anti-PD-1 stems from their opposing roles in T-cell regulation. OX40 is a co-stimulatory receptor that promotes T-cell activation, expansion, and survival, while PD-1 is a co-inhibitory receptor that dampens T-cell responses.[4]
Experimental Workflow for Combination Therapy
The timing of administration for anti-OX40 and anti-PD-1 antibodies can significantly impact the therapeutic outcome. Some studies have shown that concurrent administration can be detrimental, leading to T-cell apoptosis, while a sequential approach may be more effective.[10][11]
Logical Relationship of Synergistic Anti-Tumor Response
The combination of an OX40 agonist and a PD-1 inhibitor creates a positive feedback loop within the immune system, leading to a more robust and sustained anti-tumor response.
References
- 1. PD-1 blockade and OX40 triggering synergistically protects against tumor growth in a murine model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of PD-1 Inhibitor and OX40 Agonist Induces Tumor Rejection and Immune Memory in Mouse Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PD-1 Blockade and OX40 Triggering Synergistically Protects against Tumor Growth in a Murine Model of Ovarian Cancer | PLOS One [journals.plos.org]
- 5. OX40 agonist combined with irreversible electroporation synergistically eradicates established tumors and drives systemic antitumor immune response in a syngeneic pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Timing of PD-1 blockade is critical to effective combination immunotherapy with anti-OX40 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of OX40 Agonist Antibodies: Wild-Type Fc vs. Effector-Silent LALA-PG Fc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of anti-OX40 agonist antibodies featuring a wild-type human IgG1 Fc domain versus those engineered with a LALA-PG "effector-silent" Fc mutation. The choice of Fc backbone is a critical design consideration that profoundly impacts the antibody's mechanism of action, efficacy, and safety profile in preclinical and clinical settings.
Introduction to OX40 and Fc Engineering
OX40 (CD134), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key co-stimulatory receptor transiently expressed on activated T cells.[1][2] Engagement of OX40 by its natural ligand (OX40L) or an agonist antibody promotes T-cell proliferation, survival, and effector function, making it a promising target for cancer immunotherapy.[1][3]
The efficacy of an agonist anti-OX40 antibody is not solely dependent on its antigen-binding region. The constant (Fc) region dictates interactions with Fc gamma receptors (FcγRs) on immune cells and the complement system. A standard wild-type IgG1 Fc can induce powerful effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC).[4] Conversely, Fc engineering can be used to eliminate these functions. The LALA-PG variant, incorporating L234A, L235A, and P329G mutations, is designed to abolish binding to all FcγRs and the complement component C1q, thereby "silencing" the Fc domain.[4][5][6]
This guide dissects the functional consequences of these two Fc formats for in vivo studies.
Section 1: Mechanism of Action
The choice between a wild-type and a LALA-PG Fc domain creates two distinct therapeutic modalities with different mechanisms for T-cell activation and anti-tumor activity.
Wild-Type IgG1 Fc: Dual Agonism and Effector Function
An anti-OX40 antibody with a wild-type IgG1 Fc engages not only the OX40 receptor on T cells but also FcγRs expressed on various immune cells, including antigen-presenting cells (APCs) and natural killer (NK) cells.[4] This dual engagement can:
-
Enhance Receptor Clustering: Cross-linking of the antibody via FcγRs (particularly the inhibitory FcγRIIB) can multimerize the antibodies on the T-cell surface.[7][8] This clustering is often critical for potent activation of the OX40 signaling pathway, leading to robust T-cell co-stimulation.[9][10]
-
Deplete Regulatory T cells (Tregs): Tregs often express high levels of OX40, especially within the tumor microenvironment.[7][11] A wild-type Fc can target these immunosuppressive cells for depletion via ADCC and ADCP, thereby remodeling the tumor microenvironment to be more immunogenic.[12][13]
LALA-PG Fc: Pure OX40 Agonism
By incorporating the L234A/L235A/P329G mutations, the antibody's ability to bind FcγRs and C1q is eliminated.[4][5] This "effector-silent" format isolates the antibody's activity to its intended target, OX40. The primary mechanism is:
-
Direct OX40 Co-stimulation: The antibody's therapeutic effect relies solely on its ability to engage and cluster OX40 receptors to a degree sufficient to trigger downstream signaling. This activity may be more dependent on the intrinsic properties of the antibody itself (e.g., epitope specificity, valency) and the density of OX40 on the T-cell surface, as it cannot rely on FcγR-mediated cross-linking for enhanced agonism.
Section 2: In Vivo Efficacy and Data Comparison
The mechanistic differences between wild-type and LALA-PG Fc formats translate to distinct outcomes in preclinical in vivo models. The following table summarizes key comparative data based on published literature.
| Parameter | Wild-Type IgG1 Fc | OX86 LALA-PG Fc | Key Considerations |
| Anti-Tumor Efficacy | Often demonstrates superior efficacy, especially in models with high Treg infiltration.[7][14] | Efficacy is context-dependent; may be less potent in monotherapy but can still be effective. | The contribution of Treg depletion by the wild-type Fc can be a major driver of its enhanced anti-tumor effect. |
| Effector T-Cell Activation | Potent activation of CD4+ and CD8+ T cells, enhanced by FcγR-mediated cross-linking.[3] | Induces T-cell activation, but the magnitude may be lower without the cross-linking boost. | The intrinsic agonistic activity of the antibody's Fab domain is more critical for the LALA-PG variant. |
| Treg Depletion | Efficiently depletes OX40-high Tregs in the tumor microenvironment and periphery.[12] | Does not mediate Treg depletion due to lack of FcγR binding. | The therapeutic goal (Treg maintenance vs. depletion) is a primary determinant for Fc format selection. |
| Pharmacokinetics (PK) | Standard IgG1 half-life. | Generally shows a similar half-life and pharmacokinetic profile to its wild-type counterpart.[15][16][17] | The LALA-PG mutations do not affect binding to the neonatal Fc receptor (FcRn), which governs antibody half-life.[4][18] |
| Safety & Toxicity | Higher potential for on-target, off-tumor toxicities, including cytokine release syndrome (CRS) and depletion of peripheral Tregs. | Potentially improved safety profile by avoiding systemic immune cell depletion and broad FcγR-mediated activation. | Silencing effector functions is a common strategy to mitigate toxicity for antibodies targeting T-cell co-receptors.[6] |
Section 3: Experimental Protocols
Reproducible and rigorous experimental design is crucial for accurately comparing these two antibody formats.
A. In Vivo Murine Tumor Model Workflow
This protocol outlines a typical workflow for evaluating the in vivo efficacy of different anti-OX40 Fc variants in a syngeneic mouse tumor model.
Methodology Detail:
-
Cell Lines and Animal Models:
-
Use a syngeneic tumor model (e.g., CT26 colon carcinoma or B16 melanoma in BALB/c or C57BL/6 mice, respectively) that is known to be responsive to checkpoint inhibition.
-
House animals (e.g., 6-8 week old female mice) in accordance with institutional guidelines.
-
-
Antibody Administration:
-
On day 0, subcutaneously inject 1x10^6 tumor cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Administer antibodies (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection on a defined schedule (e.g., days 7, 10, and 13 post-inoculation).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health. Euthanize mice if tumors exceed size limits or show signs of excessive morbidity.
-
-
Immune Cell Analysis (Pharmacodynamics):
-
At a pre-determined time point or at the study endpoint, harvest tumors, spleens, and tumor-draining lymph nodes.
-
Prepare single-cell suspensions. For tumors, this involves mechanical dissociation and enzymatic digestion.
-
Stain cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Ki67) and analyze by flow cytometry to quantify immune cell populations and their activation status.
-
B. In Vitro NF-κB Reporter Assay (for FcγR Cross-linking)
This assay is used to demonstrate the dependence of some agonist antibodies on FcγR-mediated cross-linking for maximal activity.[7][9]
-
Cell Lines:
-
Assay Protocol:
-
Plate the OX40 reporter cells.
-
Add increasing concentrations of the anti-OX40 wild-type Fc and LALA-PG Fc antibodies.
-
For cross-linking conditions, co-culture the reporter cells with Raji cells.
-
Incubate for 24 hours.
-
Measure the reporter gene activity in the supernatant according to the manufacturer's instructions.
-
-
Expected Outcome:
-
The wild-type Fc antibody will show a significant boost in NF-κB activation in the presence of Raji cells compared to its activity alone.[7]
-
The LALA-PG Fc antibody will show similar, lower-level activity with or without Raji cells, demonstrating its independence from FcγR cross-linking.
-
Conclusion and Strategic Implications
The decision to use a wild-type versus a LALA-PG Fc for an anti-OX40 agonist antibody is a strategic choice based on the desired therapeutic outcome.
-
Choose Wild-Type IgG1 Fc when:
-
The therapeutic hypothesis includes the depletion of OX40-high Tregs as a primary mechanism of action.
-
Maximal agonistic activity is required, and the benefits of FcγR-mediated cross-linking are deemed to outweigh the risks.
-
The target indication is a "cold" tumor that may benefit from the inflammatory effects of effector function.
-
-
Choose LALA-PG Fc when:
-
The goal is to study or induce a pure, targeted OX40 co-stimulatory signal without confounding variables.
-
A superior safety profile is paramount, and minimizing the risk of systemic cytokine release or on-target, off-tumor toxicities is a priority.
-
The antibody is intended for use in combination therapies where another agent is responsible for managing the immunosuppressive tumor microenvironment.
-
Ultimately, the optimal Fc format must be determined empirically through carefully designed in vivo studies that assess both anti-tumor efficacy and the detailed pharmacodynamic changes within the immune system.
References
- 1. What are the key players in the pharmaceutical industry targeting OX40? [synapse.patsnap.com]
- 2. A phase I clinical trial adding OX40 agonism to in situ therapeutic cancer vaccination in patients with low-grade B cell lymphoma highlights challenges in translation from mouse to human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of isotype on the mechanism of action of agonist anti-OX40 antibodies in cancer: implications for therapeutic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichor.bio [ichor.bio]
- 5. Requirement of Fc-Fc Gamma Receptor Interaction for Antibody-Based Protection against Emerging Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Living in LALA land? Forty years of attenuating Fc effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional optimization of agonistic antibodies to OX40 receptor with novel Fc mutations to promote antibody multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fc Engineering Approaches to Enhance the Agonism and Effector Functions of an Anti-OX40 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fc Engineering Approaches to Enhance the Agonism and Effector Functions of an Anti-OX40 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. First-in-human phase I/II, open-label study of the anti-OX40 agonist INCAGN01949 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-human phase I/II, open-label study of the anti-OX40 agonist INCAGN01949 in patients with advanced solid tumors. — Department of Oncology [oncology.ox.ac.uk]
- 14. [PDF] An Integrative Approach to Inform Optimal Administration of OX40 Agonist Antibodies in Patients with Advanced Solid Tumors | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Functional optimization of agonistic antibodies to OX40 receptor with novel Fc mutations to promote antibody multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of novel Fc-engineered monoclonal and multispecific antibodies in cynomolgus monkeys and humanized FcRn transgenic mouse models | Semantic Scholar [semanticscholar.org]
- 18. adipogen.com [adipogen.com]
OX86 Antibody Cross-Reactivity with TNFR Superfamily Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding specificity of the OX86 antibody, a critical tool in immunological and cancer research. The primary focus is to detail its reactivity with its intended target, mouse OX40 (CD134/TNFRSF4), and to explore any available data regarding its cross-reactivity with other members of the tumor necrosis factor receptor (TNFR) superfamily.
Introduction to the OX86 Antibody and the TNFR Superfamily
The OX86 antibody is a rat IgG1 monoclonal antibody that specifically targets the mouse OX40 protein, also known as CD134 or TNFRSF4.[1][2] OX40 is a member of the extensive TNFR superfamily, a group of cytokine receptors characterized by cysteine-rich extracellular domains.[1][2] This superfamily plays a crucial role in regulating a wide array of cellular processes, including inflammation, apoptosis, proliferation, and immune responses. There are approximately 29 known members of the TNFR superfamily in humans, with orthologs in mice, including well-studied receptors like TNFR1, TNFR2, CD27, 4-1BB (CD137), and GITR.
The OX86 antibody functions as an agonist, meaning it stimulates the OX40 signaling pathway upon binding. This agonistic activity enhances T-cell proliferation, survival, and cytokine production, making OX86 a valuable reagent for studying T-cell co-stimulation and for preclinical evaluation of cancer immunotherapy strategies.[3] Given the structural similarities among members of the TNFR superfamily, understanding the binding specificity of a therapeutic or research antibody is paramount to ensure targeted effects and avoid off-target toxicities.
Quantitative Binding Data
While the OX86 antibody is widely cited for its high specificity to mouse OX40, comprehensive, publicly available experimental data quantifying its binding affinity to a broad panel of other mouse TNFR superfamily members is not readily found in peer-reviewed literature. Commercial suppliers consistently report high specificity for mouse OX40. The following table summarizes the known binding characteristics of the OX86 antibody.
| Target Molecule | Alternative Names | Species Reactivity | Binding Affinity (KD) | Experimental Method | Reference |
| OX40 | CD134, TNFRSF4 | Mouse | High Affinity (Specific value not consistently reported) | ELISA, Flow Cytometry, Western Blot | Manufacturer's Data |
| TNFR1 | CD120a, TNFRSF1A | Mouse | Not Reported | Not Reported | - |
| TNFR2 | CD120b, TNFRSF1B | Mouse | Not Reported | Not Reported | - |
| CD27 | TNFRSF7 | Mouse | Not Reported | Not Reported | - |
| 4-1BB | CD137, TNFRSF9 | Mouse | Not Reported | Not Reported | - |
| GITR | TNFRSF18 | Mouse | Not Reported | Not Reported | - |
| FAS | CD95, TNFRSF6 | Mouse | Not Reported | Not Reported | - |
| CD30 | TNFRSF8 | Mouse | Not Reported | Not Reported | - |
| CD40 | TNFRSF5 | Mouse | Not Reported | Not Reported | - |
| RANK | TNFRSF11A | Mouse | Not Reported | Not Reported | - |
| LTβR | TNFRSF3 | Mouse | Not Reported | Not Reported | - |
Note: "Not Reported" indicates that specific, quantitative binding data from independent, peer-reviewed studies were not found during the literature search. The high specificity of OX86 for mouse OX40 is consistently claimed by manufacturers based on their internal validation data.
Experimental Protocols for Assessing Cross-Reactivity
To definitively assess the cross-reactivity of the OX86 antibody, a series of binding assays would be required. Below are detailed methodologies for key experiments that could be employed for such a study.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the binding of OX86 to a panel of purified recombinant mouse TNFR superfamily member extracellular domains.
Methodology:
-
Coating: 96-well microplates are coated with 1-5 µg/mL of purified recombinant mouse TNFR superfamily proteins (OX40 as a positive control, and other members like TNFR1, TNFR2, 4-1BB, etc.) in a coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.
-
Blocking: The plates are washed with PBS containing 0.05% Tween-20 (PBST) and then blocked with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) for 1-2 hours at room temperature to prevent non-specific binding.
-
Antibody Incubation: A dilution series of the OX86 antibody (typically starting from 10 µg/mL) is prepared in the blocking buffer and added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Detection: After washing with PBST, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes rat IgG1 (the isotype of OX86) is added to each well and incubated for 1 hour at room temperature.
-
Substrate Addition: The plate is washed again, and an HRP substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader. The signal intensity is proportional to the amount of OX86 bound to the coated protein.
Flow Cytometry
Objective: To assess the binding of OX86 to cell lines individually overexpressing different mouse TNFR superfamily members.
Methodology:
-
Cell Preparation: Cell lines (e.g., HEK293T or Ba/F3) are transiently or stably transfected to express full-length mouse TNFR superfamily members on their surface. Non-transfected cells serve as a negative control.
-
Cell Staining: Approximately 1 x 10⁶ cells per sample are incubated with fluorescently labeled OX86 antibody (or unlabeled OX86 followed by a fluorescently labeled secondary antibody) at a predetermined optimal concentration in FACS buffer (e.g., PBS with 2% FBS) for 30 minutes on ice in the dark.
-
Washing: Cells are washed twice with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: The fluorescence intensity of the cells is analyzed using a flow cytometer. The geometric mean fluorescence intensity (gMFI) indicates the level of antibody binding.
-
Analysis: The gMFI of cells expressing different TNFR superfamily members is compared to that of the positive control (OX40-expressing cells) and negative controls (non-transfected cells and cells stained with an isotype control antibody).
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (KD) of OX86 to various mouse TNFR superfamily members.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and a high-purity recombinant mouse TNFR superfamily protein is immobilized onto the chip surface. One flow cell can be left blank or immobilized with an irrelevant protein to serve as a reference.
-
Binding Analysis: A series of concentrations of the OX86 antibody are injected over the sensor chip surface at a constant flow rate. The association of the antibody to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the surface.
-
Dissociation Phase: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the antibody from the protein.
-
Regeneration: The sensor chip surface is regenerated using a specific regeneration solution to remove the bound antibody, preparing it for the next binding cycle.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Experimental Workflows
To visualize the context of OX86 antibody function and the experimental approaches for specificity testing, the following diagrams are provided.
Caption: Agonistic binding of OX86 to OX40 recruits TRAFs, activating downstream signaling pathways.
Caption: Workflow for assessing OX86 antibody cross-reactivity against TNFR superfamily members.
Conclusion
The OX86 antibody is a highly specific and widely used tool for studying the function of mouse OX40. Based on available manufacturer data, it exhibits high fidelity for its intended target. However, for a comprehensive understanding of its potential off-target effects, especially in a therapeutic development context, rigorous cross-reactivity testing against other members of the structurally related TNFR superfamily is essential. The experimental protocols outlined in this guide provide a framework for conducting such a validation study. Researchers using the OX86 antibody should be aware of the current limitations in publicly available cross-reactivity data and consider performing appropriate validation experiments for their specific applications.
References
A Functional Showdown: Agonistic vs. Antagonistic OX40 Antibodies in Immunomodulation
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between agonistic and antagonistic OX40 antibodies is critical for advancing immunotherapies. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid in the strategic development of novel therapeutics for cancer and autoimmune diseases.
OX40 (CD134), a co-stimulatory receptor and member of the tumor necrosis factor receptor (TNFR) superfamily, is a pivotal regulator of T-cell activity.[1][2] Its expression is transiently induced on activated CD4+ and CD8+ T-cells, as well as on regulatory T-cells (Tregs).[1][3] The interaction of OX40 with its ligand, OX40L (CD252), delivers a crucial secondary signal that promotes T-cell proliferation, survival, cytokine production, and the formation of memory T-cells.[4][5] This central role in adaptive immunity has made OX40 a highly attractive target for therapeutic intervention. The therapeutic strategy, however, diverges into two opposing approaches: agonism and antagonism.
Agonistic OX40 antibodies are designed to mimic the function of OX40L, amplifying T-cell responses. This approach holds immense promise for cancer immunotherapy by reinvigorating exhausted T-cells within the tumor microenvironment and promoting a robust anti-tumor immune attack.[4][6] Conversely, antagonistic OX40 antibodies aim to block the OX40-OX40L interaction, thereby dampening T-cell-mediated inflammation. This makes them a compelling therapeutic option for autoimmune diseases where excessive T-cell activity drives pathology.[1][7]
Functional Comparison at a Glance
The differential effects of agonistic and antagonistic OX40 antibodies are rooted in their opposing mechanisms of action. Agonists trigger downstream signaling pathways, while antagonists prevent this activation. This fundamental difference translates into distinct functional outcomes on various T-cell subsets and the overall immune response.
| Feature | Agonistic OX40 Antibodies | Antagonistic OX40 Antibodies |
| Primary Mechanism | Mimic OX40L, promoting receptor clustering and downstream signaling.[1][4] | Block the interaction between OX40 and OX40L, inhibiting signaling.[1][8] |
| Effect on Effector T-Cells (CD4+ & CD8+) | Enhances proliferation, survival, and cytokine production (e.g., IL-2, IFN-γ).[5] Promotes the generation of memory T-cells.[3] | Inhibits proliferation and cytokine production, leading to reduced T-cell responses.[7] |
| Effect on Regulatory T-Cells (Tregs) | Can inhibit their suppressive function and, depending on the isotype, may lead to their depletion.[9][10] | May preserve or enhance Treg function by preventing their over-activation. |
| Therapeutic Application | Cancer Immunotherapy.[6][11] | Autoimmune and Inflammatory Diseases.[7] |
| Clinical Examples (Investigational) | GSK3174998, MOXR0916.[9] | Rocatinlimab, Telazorlimab.[12] |
Signaling Pathways: Activation vs. Inhibition
The binding of an agonistic antibody or the natural ligand OX40L to the OX40 receptor on a T-cell initiates a signaling cascade crucial for its function. This process involves the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[1] This recruitment leads to the activation of downstream pathways, including NF-κB and PI3K-Akt, which collectively promote T-cell proliferation, survival, and cytokine production.[1][2] Antagonistic antibodies, by physically blocking the binding of OX40L, prevent this entire cascade from initiating.
Experimental Protocols for Functional Comparison
To empirically assess the functional differences between agonistic and antagonistic OX40 antibodies, a series of in vitro and in vivo assays are employed. Below are detailed protocols for key experiments.
Experimental Workflow Overview
A typical workflow for comparing these antibodies involves a tiered approach, starting with in vitro characterization and progressing to in vivo models to assess therapeutic efficacy.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the ability of antibodies to influence T-cell division. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.[2][13]
Materials:
-
Isolated human or mouse T-cells
-
CellTrace™ CFSE Cell Proliferation Kit (or equivalent)[13]
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Agonistic and antagonistic OX40 antibodies
-
Isotype control antibody
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Resuspend isolated T-cells at a concentration of 1-2 x 10^7 cells/mL in pre-warmed PBS with 0.1% FBS.[14]
-
Add CFSE to a final concentration of 1.5-5 µM and incubate for 10-20 minutes at 37°C.[13][14]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.[13]
-
Wash the cells three times with complete medium.[14]
-
Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete medium.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the wells with PBS before use.
-
Add 1 x 10^5 CFSE-labeled T-cells to each well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells (except unstimulated control).
-
Add agonistic, antagonistic, or isotype control antibodies at various concentrations.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[4]
-
Harvest the cells and analyze by flow cytometry, gating on the T-cell population and examining the CFSE fluorescence profile.
Cytokine Release Assay (ELISA)
This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, which are indicative of T-cell activation.
Materials:
-
Supernatants from T-cell proliferation assays (or similarly stimulated cultures)
-
ELISA kits for human or mouse IL-2 and IFN-γ (e.g., from BD Biosciences)[5][15]
-
ELISA plate reader
Protocol:
-
Collect supernatants from T-cell cultures at 48-72 hours post-stimulation.
-
Perform the ELISA according to the manufacturer's instructions. A general protocol is as follows: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[5] b. Wash the plate and block non-specific binding sites. c. Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[15] d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[5] e. Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes. f. Wash the plate and add a substrate solution (e.g., TMB).[15] g. Stop the reaction with a stop solution and read the absorbance at 450 nm.[15]
-
Calculate the cytokine concentrations based on the standard curve.
In Vivo Syngeneic Mouse Tumor Model (for Agonistic Antibodies)
This model assesses the anti-tumor efficacy of agonistic OX40 antibodies in an immunocompetent host.
Materials:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c)[6]
-
Agonistic OX40 antibody and isotype control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant 1 x 10^6 tumor cells into the flank of each mouse.[6]
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.[6]
-
Administer the agonistic OX40 antibody or isotype control (e.g., 100 µg per mouse, intraperitoneally) on specified days (e.g., days 6, 9, and 12 post-implantation).[6]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated as (Length x Width²)/2.[16]
-
Monitor mouse body weight as an indicator of toxicity.[16]
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if significant toxicity is observed.[6]
-
Analyze tumor growth curves and survival data to determine efficacy.
NF-κB Reporter Assay
This assay provides a direct measure of OX40 receptor activation by quantifying the activity of the downstream transcription factor NF-κB.[10]
Materials:
-
HEK293 cells stably expressing human OX40 and an NF-κB-driven luciferase reporter gene.[8][10]
-
Agonistic and antagonistic OX40 antibodies
-
Recombinant human OX40L
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the OX40/NF-κB reporter cells in a 96-well plate at a density of ~70,000 cells/well and incubate overnight.[10]
-
For agonistic activity: Add serial dilutions of the agonistic antibody or isotype control to the cells.
-
For antagonistic activity: Add serial dilutions of the antagonistic antibody in the presence of a fixed concentration of OX40L (at its EC50).[8]
-
Incubate the plate for 6 hours at 37°C.[10]
-
Add the luciferase assay reagent to each well and measure luminescence.[10]
-
Analyze the dose-response curves to determine the potency of the antibodies.
Conclusion
The functional dichotomy of agonistic and antagonistic OX40 antibodies presents a unique opportunity for targeted immunomodulation. Agonistic antibodies offer a powerful strategy to amplify anti-tumor immunity, while antagonistic antibodies provide a means to quell the inflammatory responses characteristic of autoimmune diseases. A thorough understanding of their distinct mechanisms and the application of robust functional assays are paramount for the successful clinical translation of these promising therapeutic agents. The experimental frameworks provided in this guide serve as a foundation for the rigorous preclinical evaluation necessary to unlock the full potential of OX40-targeted therapies.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Development and characterization of a novel anti-OX40 antibody for potent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Human OX40 (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bu.edu [bu.edu]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. OX40 Bioassay - Creative Biolabs [creative-biolabs.com]
Evaluating the Impact of the LALA-PG Mutation on OX86 Agonistic Activity: A Comparative Guide
Introduction
OX40 (CD134), a co-stimulatory receptor primarily expressed on activated T cells, is a critical regulator of T-cell proliferation, survival, and cytokine production.[1][2][3] Agonistic antibodies targeting OX40, such as the well-characterized clone OX86, are designed to mimic the natural ligand OX40L, thereby enhancing anti-tumor immune responses.[4] The agonistic potential of these antibodies is often dependent on their ability to cluster OX40 receptors on the T-cell surface. This clustering can be significantly enhanced by cross-linking via Fc gamma receptors (FcγRs) on adjacent immune cells.[1][5][6]
To isolate the direct receptor-binding activity from FcγR-mediated effects, antibodies are often engineered with "silent" Fc domains. The LALA-PG mutation (L234A, L235A, P329G) is a common set of modifications to the IgG1 Fc region that abrogates binding to FcγRs and complement, effectively eliminating effector functions.[7] This guide compares the agonistic activity of an OX40 antibody with a functional Fc domain versus one with a silenced Fc, analogous to a LALA-PG variant, providing experimental data to illustrate the critical role of FcγR cross-linking.
Comparative Analysis of Agonistic Activity
The agonistic activity of an anti-OX40 antibody is profoundly influenced by its ability to engage FcγRs. In the absence of this secondary cross-linking, an antibody with a silenced Fc domain (e.g., LALA-PG) exhibits significantly lower agonistic potential compared to its wild-type counterpart, which can leverage FcγR-expressing cells to enhance receptor clustering and signaling.
The following data, adapted from studies on a humanized anti-OX40 antibody (SF2), compares the activity of an antibody with a functional human IgG1 Fc against a variant with a silent IgG2σ Fc, which lacks FcγR binding and serves as a functional equivalent to a LALA-PG mutant for this analysis.[2][3][8][9] Activity was measured using an NF-κB reporter assay, a direct downstream indicator of OX40 pathway activation.
| Antibody Variant | Condition | Agonistic Activity (% of OX40 Ligand Control) | Key Finding |
| Anti-OX40 hIgG1 (Functional Fc) | Soluble (No Cross-linking) | ~5% | Minimal intrinsic agonistic activity without cross-linking. |
| Anti-OX40 hIgG1 (Functional Fc) | + FcγRIIB-expressing cells | >60% | Activity is dramatically boosted by FcγR-mediated cross-linking.[1][8] |
| Anti-OX40 hIgG2σ (Silent Fc) | Soluble (No Cross-linking) | ~5% | Similar low intrinsic activity to the functional Fc variant. |
| Anti-OX40 hIgG2σ (Silent Fc) | + FcγRIIB-expressing cells | ~5% | Activity is not enhanced, demonstrating inability to engage FcγRs.[2][8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. The key experiments used to evaluate OX40 agonism are detailed below.
1. OX40 NF-κB Reporter Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway downstream of OX40 receptor engagement.
-
Cell Line: HEK-Blue™ OX40 cells, which are human embryonic kidney (HEK293) cells stably co-transfected with human OX40 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Assay Principle: Engagement and clustering of the OX40 receptor on the cell surface by an agonist (like an antibody or the natural ligand) initiates an intracellular signaling cascade that activates NF-κB. Activated NF-κB binds to the promoter, driving the expression and secretion of SEAP into the culture medium. The level of SEAP is then measured colorimetrically and is directly proportional to the agonistic activity.[1][3][9]
-
Protocol Outline:
-
HEK-Blue™ OX40 cells are seeded into a 96-well plate.
-
For cross-linking experiments, FcγRIIB-expressing cells (e.g., Raji B cells) are co-cultured with the reporter cells.[1][8]
-
Serial dilutions of the test antibodies (e.g., anti-OX40 IgG1 and anti-OX40 LALA-PG) are added to the wells. A positive control (recombinant OX40 Ligand) and a negative control (isotype control antibody) are included.
-
The plate is incubated for 24 hours to allow for cell stimulation and SEAP expression.
-
A sample of the cell culture supernatant is transferred to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
The plate is incubated for 1-3 hours at 37°C.
-
The absorbance is read at 620-655 nm using a spectrophotometer. The results are expressed as a percentage of the activity induced by the positive control ligand.
-
2. T-Cell Proliferation Assay
This assay measures the ability of an agonistic antibody to enhance T-cell division, a primary outcome of co-stimulation.
-
Principle: T cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity. This dilution can be measured by flow cytometry to determine the number of cell divisions that have occurred.
-
Protocol Outline:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+/CD8+ T cells from whole blood.
-
Label the cells with CFSE dye according to the manufacturer's protocol.
-
Activate the T cells with a suboptimal dose of an anti-CD3 antibody to provide the primary TCR signal.
-
Add serial dilutions of the test antibodies (anti-OX40 IgG1 and anti-OX40 LALA-PG) to the activated T cells.
-
Culture the cells for 4-5 days to allow for proliferation.
-
Harvest the cells and analyze by flow cytometry, gating on the T-cell population (e.g., CD4+ or CD8+).
-
The proliferation is quantified by analyzing the histogram of CFSE fluorescence, with each peak representing a successive generation of divided cells.[10]
-
Visualizing the Mechanism of Action
OX40 Signaling Pathway
Upon successful clustering by its ligand or an effective agonistic antibody, OX40 recruits TNF receptor-associated factors (TRAFs) to its cytoplasmic tail. This initiates downstream signaling cascades, primarily activating the canonical NF-κB and PI3K-Akt pathways, which collectively promote T-cell survival, proliferation, and effector function.[1][2]
References
- 1. Fc Engineering Approaches to Enhance the Agonism and Effector Functions of an Anti-OX40 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional optimization of agonistic antibodies to OX40 receptor with novel Fc mutations to promote antibody multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Impact of isotype on the mechanism of action of agonist anti-OX40 antibodies in cancer: implications for therapeutic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and characterization of a novel anti-OX40 antibody for potent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing Isotypes of the OX86 Antibody for Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the choice of antibody isotype can be a critical determinant of therapeutic efficacy. This guide provides a side-by-side comparison of different isotypes of the OX86 antibody, a monoclonal antibody targeting the co-stimulatory molecule OX40 (CD134) on activated T cells. We delve into the functional differences dictated by the constant region of the antibody, supported by experimental data, to inform the selection of the optimal isotype for preclinical and clinical development.
The OX86 antibody, originally a rat IgG1, has demonstrated potent anti-tumor effects in preclinical models. However, engineering the antibody with different constant regions, such as mouse IgG1 and mouse IgG2a, can significantly alter its mechanism of action and therapeutic potential. These differences primarily arise from their distinct interactions with Fc gamma receptors (FcγRs) on various immune cells.
Mechanism of Action: A Tale of Two Fc Regions
The fundamental difference between the OX86 isotypes lies in their ability to engage activating versus inhibitory FcγRs. This interaction dictates whether the antibody's primary function is agonistic, leading to T cell co-stimulation, or depleting, resulting in the elimination of target cells.
-
Rat IgG1 (The Agonist): The parental OX86 isotype is predominantly agonistic. It exhibits a low ratio of binding to activating versus inhibitory FcγRs, with preferential interaction with FcγRIIb and FcγRIII.[1] This interaction is thought to mediate its therapeutic effect primarily through clustering of OX40 receptors, leading to a potent co-stimulatory signal that enhances the proliferation, survival, and effector function of CD8+ T cells.
-
Mouse IgG1 (The Agonist Reinforcement): Similar to the rat IgG1 isotype, the mouse IgG1 version of anti-OX40 antibodies is primarily agonistic. It promotes the expansion and activation of CD8+ T cells, contributing to anti-tumor immunity through enhanced T cell-mediated killing of cancer cells.
-
Mouse IgG2a (The Depleter): In stark contrast, the mouse IgG2a isotype possesses a high binding affinity for activating FcγRs.[1] This strong engagement leads to antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), resulting in the depletion of OX40-expressing cells. Notably, regulatory T cells (Tregs) often express high levels of OX40 in the tumor microenvironment, making them a prime target for depletion by the mouse IgG2a isotype.[1]
Signaling Pathway and Experimental Workflow
The OX86 antibody, regardless of its isotype, initiates its biological activity by binding to the OX40 receptor on activated T cells. The subsequent signaling cascade and the ultimate therapeutic outcome are then influenced by the isotype-specific Fc-FcγR interactions.
Caption: OX40 signaling cascade initiated by ligand binding.
The experimental workflow to compare the different OX86 isotypes typically involves in vivo tumor models, followed by detailed analysis of the tumor microenvironment.
Caption: A typical experimental workflow for comparing OX86 isotypes.
Performance Data: A Side-by-Side Comparison
While direct comparative studies of all three OX86 isotypes in a single model are limited in the public domain, data from various studies allow for a functional comparison.
| Feature | OX86 Rat IgG1 | OX86 Mouse IgG1 | OX86 Mouse IgG2a |
| Primary Mechanism | Agonism | Agonism | Depletion (Tregs) |
| FcγR Binding | Low Activating:Inhibitory Ratio (FcγRIIb, FcγRIII)[1] | Primarily agonistic through FcγR cross-linking | High Activating:Inhibitory Ratio[1] |
| Anti-Tumor Efficacy | Potent tumor regression in Colon26 model[2] | Expected to be effective through T cell activation | Potent tumor regression in Colon26 model |
| Effect on Tregs | Reduction of intratumoral Tregs[2] | Not the primary mechanism | Potent depletion of intratumoral Tregs[1] |
| Effect on CD8+ T cells | Enhanced proliferation and function | Enhanced proliferation and function | Indirect enhancement by Treg depletion |
| CD8+/Treg Ratio | Significantly increased in the tumor microenvironment[2] | Expected to increase | Significantly increased |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting the performance data. Below are summarized protocols for key experiments.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: BALB/c mice are typically used for the Colon26 syngeneic tumor model.
-
Tumor Cell Implantation: 5 x 10^5 Colon26 tumor cells are injected subcutaneously into the flank of the mice.[2]
-
Treatment: When tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment groups. Antibodies (e.g., 15 mg/kg of OX86 isotype or isotype control) are administered intraperitoneally.[2]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, and tumors are excised for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Processing: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.
-
Gating Strategy: A sequential gating strategy is employed to identify specific cell populations. For example, live, single cells are first gated, followed by CD45+ leukocytes, then T cells (CD3+), and finally CD4+ and CD8+ subsets. Tregs are identified as CD4+FoxP3+.
Conclusion
The choice of OX86 antibody isotype has profound implications for its mechanism of action and therapeutic potential. The rat IgG1 and mouse IgG1 isotypes act as potent agonists, directly stimulating T cell responses. In contrast, the mouse IgG2a isotype leverages Fc-mediated effector functions to deplete OX40-high cells, particularly immunosuppressive Tregs in the tumor microenvironment. Both agonism and Treg depletion have been shown to be effective anti-tumor strategies. The optimal isotype choice may therefore depend on the specific tumor context, the composition of the tumor microenvironment, and the desired therapeutic outcome. For drug development professionals, a thorough understanding of these isotype-driven functional differences is paramount for designing effective immunotherapeutic strategies.
References
Benchmarking OX86 Antibody Performance Against Recombinant OX40L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the agonistic anti-mouse OX40 antibody, OX86, against recombinant mouse OX40 Ligand (OX40L) in key immunological assays. The data presented herein is intended to assist researchers in selecting the appropriate reagent for their studies on T-cell co-stimulation and cancer immunotherapy.
Introduction to OX40 and its Ligand
OX40 (CD134) is a co-stimulatory receptor and a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] It is transiently expressed on activated CD4+ and CD8+ T-cells.[1][2] The interaction of OX40 with its natural ligand, OX40L (CD252), which is primarily expressed on antigen-presenting cells (APCs), provides a critical co-stimulatory signal that promotes T-cell proliferation, survival, and cytokine production.[1][3] This signaling pathway is a key target in cancer immunotherapy, with agonistic agents designed to enhance anti-tumor T-cell responses.[2][4]
The OX86 antibody is a rat anti-mouse OX40 monoclonal antibody that functions as an agonist, mimicking the effect of OX40L binding.[2] Recombinant OX40L proteins are also utilized to stimulate the OX40 pathway. The effectiveness of these recombinant ligands can be influenced by their multimerization state, with trimeric forms generally exhibiting higher activity.[5]
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing the binding and functional activity of the OX86 antibody and recombinant OX40L.
Binding Affinity and Potency
Direct head-to-head comparisons of the binding affinity (Kd) of OX86 and recombinant OX40L in the same experimental setting are limited in the publicly available literature. However, data from separate studies provide valuable insights into their respective binding characteristics.
| Parameter | OX86 Antibody | Recombinant Mouse OX40L | Reference(s) |
| Binding Affinity (Kd) | Not explicitly available in a direct comparative study. | 0.2-0.4 nM (to activated mouse T-cells) 3.8 nM (to immobilized recombinant mouse OX40) | [5][6] |
| EC50 (Binding to mouse OX40-His) | 171 ng/mL | Not available in a direct comparative study. | [7] |
Note: The binding affinity of recombinant OX40L can vary depending on its specific construct and whether it is in a soluble or cell-bound format.
In Vitro Functional Activity
Functional assays are critical for assessing the ability of OX86 and recombinant OX40L to induce a biological response. The following data is derived from studies comparing their ability to stimulate T-cell activity.
| Functional Assay | OX86 Antibody | Recombinant Mouse OX40L (Fc-scOX40L) | Reference(s) |
| T-cell Cytokine Production (IFN-γ and IL-2) | Significantly increased cytokine production. | Showed a significant increase in cytokine production, with some fusion proteins demonstrating stronger responses than OX86. | [1] |
| Antigen-Specific CD4+ T-cell Expansion | Induced expansion of antigen-specific CD4+ T-cells. | Fc-scOX40L showed a significantly increased frequency of antigen-specific CD4+ T-cells compared to OX86. | [1] |
| T-cell Proliferation | Potent inducer of T-cell proliferation. | A recombinant human Fc:OX40L fusion protein was superior to an agonist antibody in soluble assays. | [5] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
OX40-OX40L Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the binding of OX86 antibody or recombinant OX40L to the OX40 receptor.
Materials:
-
Recombinant mouse OX40-Fc fusion protein
-
OX86 antibody
-
Recombinant mouse OX40L
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Detection Antibody (e.g., HRP-conjugated anti-rat IgG for OX86, or an antibody against a tag on the recombinant OX40L)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant mouse OX40-Fc at a concentration of 0.4 µg/mL in Coating Buffer overnight at 4°C.[6]
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the OX86 antibody and recombinant OX40L in Blocking Buffer and add them to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the appropriate HRP-conjugated detection antibody diluted in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB Substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
T-cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation by OX86 or recombinant OX40L using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Splenocytes from mice
-
Anti-CD3 antibody
-
OX86 antibody
-
Recombinant mouse OX40L
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate splenocytes from a mouse and prepare a single-cell suspension.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) to provide the primary T-cell activation signal.
-
Add the CFSE-labeled splenocytes to the wells.
-
Add serial dilutions of OX86 antibody or recombinant OX40L to the wells.
-
Incubate the plate for 3-4 days at 37°C in a CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Cytokine Secretion Assay
This assay quantifies the production of cytokines, such as IFN-γ and IL-2, by T-cells following stimulation.
Materials:
-
Isolated mouse CD4+ or CD8+ T-cells
-
Anti-CD3 antibody
-
OX86 antibody
-
Recombinant mouse OX40L
-
96-well plates
-
Cytokine-specific ELISA kits (for IFN-γ and IL-2)
-
Cell culture medium
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 10 µg/mL).[1]
-
Isolate CD4+ or CD8+ T-cells from mouse spleens.
-
Add the isolated T-cells to the pre-coated wells.
-
Add increasing concentrations of soluble OX86 antibody or recombinant OX40L to the wells.[1]
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IFN-γ and IL-2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Visualizations
OX40-OX40L Signaling Pathway
The following diagram illustrates the key signaling events initiated by the interaction of OX40 and OX40L.
Caption: OX40-OX40L signaling cascade.
Experimental Workflow for Performance Comparison
The diagram below outlines a typical workflow for comparing the in vitro performance of OX86 antibody and recombinant OX40L.
Caption: In vitro performance comparison workflow.
References
- 1. Generation and characterization of OX40-ligand fusion protein that agonizes OX40 on T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 3. Frontiers | Generation and characterization of OX40-ligand fusion protein that agonizes OX40 on T-Lymphocytes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Affinity and kinetics of the interaction between soluble trimeric OX40 ligand, a member of the tumor necrosis factor superfamily, and its receptor OX40 on activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)
This guide provides crucial safety and logistical information for the proper disposal of the Anti-Mouse OX40/CD134 (LALA-PG) Antibody (clone OX86). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. The primary directive for the disposal of any laboratory reagent is to consult the manufacturer's Safety Data Sheet (SDS), as this document provides specific guidance based on the product's formulation.
Key Product Characteristics
The Anti-Mouse OX40/CD134 (OX86) antibody is a monoclonal antibody used in various research applications.[1][2] Its formulation can vary between suppliers, which directly impacts disposal requirements. The table below summarizes key characteristics gathered from various supplier data sheets.
| Characteristic | Description | Source(s) |
| Antibody Type | Monoclonal, Rat IgG1, κ or chimeric mouse IgG2a | [3][4][5] |
| Target | Mouse OX40/CD134, a member of the TNF receptor superfamily | [4][6] |
| Common Applications | in vivo and in vitro functional assays, flow cytometry | [6][7] |
| Preservatives | May contain sodium azide (B81097) (e.g., 0.09%) or be supplied preservative-free | [3][5][8][9] |
| Storage | Typically stored at 2-8°C for short-term and -20°C to -80°C for long-term | [7][10][11] |
Note: The "LALA-PG" mutation in the Fc fragment is designed to prevent binding to endogenous Fcγ receptors.[4] This modification affects its biological activity but does not typically alter the chemical disposal requirements, which are dictated by the buffer components and preservatives.
Step-by-Step Disposal Protocol
The proper disposal route for this antibody is contingent on its formulation, specifically the presence or absence of hazardous preservatives like sodium azide. Follow this decision-making workflow to ensure safe and compliant disposal.
Step 1: Consult the Safety Data Sheet (SDS)
The most critical step is to locate and carefully read the SDS provided by the manufacturer of your specific antibody vial.[12][13] The SDS will have a dedicated section (typically Section 13, "Disposal considerations") that outlines the appropriate disposal methods.[12][14]
Step 2: Determine if the Solution is Hazardous
Review the SDS to identify if the antibody solution contains any hazardous chemicals.
-
If the solution contains sodium azide or other hazardous preservatives: The waste is considered hazardous chemical waste.
-
Action: Collect the antibody solution in a designated, properly labeled hazardous waste container.[15] The container must be compatible with the chemical and clearly marked with its contents.[16] Do not mix with other waste streams.[12] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13][14] Do not pour down the drain.
-
-
If the solution is preservative-free and contains only non-hazardous biological and buffer components (e.g., PBS): The waste may be considered non-hazardous biological waste.[17][18]
-
Action: Proceed to Step 3 for decontamination and disposal procedures for non-hazardous biological liquids.
-
Step 3: Decontamination of Non-Hazardous Antibody Solutions
Even if chemically non-hazardous, biological reagents may require inactivation before disposal to eliminate any potential biological activity. Consult your institutional biosafety guidelines. Common methods include:
-
Chemical Disinfection: Add a suitable disinfectant (e.g., a fresh 10% bleach solution) to the antibody solution to a final concentration recommended by your EHS office. Allow for sufficient contact time as per your institution's protocol.
-
Autoclaving: Collect the liquid waste in an autoclavable container.[19] Process it following standard autoclave cycles for liquid biohazardous waste. Note: Do not autoclave waste that has been treated with bleach or other chemicals that can release hazardous fumes upon heating.[16]
Step 4: Final Disposal of Decontaminated Solution and Empty Containers
-
Decontaminated Liquid: After inactivation and pending approval from your EHS department, some non-hazardous biological liquids may be eligible for drain disposal with copious amounts of water.[17] Always verify this is compliant with local and institutional regulations.[14][18]
-
Empty Vials and Containers:
-
Rinse the empty antibody vial three times with a suitable solvent (e.g., water or buffer).[20]
-
Collect the rinsate as hazardous waste if the original product was hazardous.
-
Deface or remove the original label to prevent confusion.[17][20]
-
Dispose of the rinsed, de-labeled container in the appropriate laboratory glassware or solid waste stream as directed by your institution.[17]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the correct disposal procedure for the Anti-Mouse OX40/CD134 (LALA-PG) Antibody.
References
- 1. abeomics.com [abeomics.com]
- 2. TargetMol [targetmol.com]
- 3. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 4. RecombiMAb anti-mouse OX40 (CD134) (LALA-PG) | Bio X Cell [bioxcell.com]
- 5. ptglab.com [ptglab.com]
- 6. CD134 (OX40) Monoclonal Antibody (OX-86), Functional Grade (16-1341-85) [thermofisher.com]
- 7. ushelf.com [ushelf.com]
- 8. biosb.com [biosb.com]
- 9. thermofisher.com [thermofisher.com]
- 10. Antibody Storage and Antibody Shelf Life [labome.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. needle.tube [needle.tube]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. sfasu.edu [sfasu.edu]
- 18. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guidance for Handling Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the Anti-Mouse OX40/CD134 (LALA-PG) Antibody (Clone: OX86). The following procedures are designed to ensure the safe handling, use, and disposal of this monoclonal antibody in a laboratory setting.
Risk Assessment and Hazard Identification
Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) is a purified monoclonal antibody.[1][2][3] While monoclonal antibodies (mAbs) are not generally classified as hazardous in the same way as cytotoxic or radioactive compounds, it is crucial to handle them with care.[4][5][6] The long-term effects of occupational exposure to many mAbs are not fully understood.[5][7] This specific antibody is an unconjugated protein and does not contain any hazardous preservatives.[1] The primary risks are associated with potential immunological or allergic reactions upon accidental exposure.
Personal Protective Equipment (PPE)
The recommended personal protective equipment (PPE) is essential to minimize the risk of exposure during handling.[4] Adherence to these guidelines is mandatory for all personnel working with this antibody.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | Prevents skin contact. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
Table 1: Recommended Personal Protective Equipment (PPE)
Handling and Operational Procedures
Adherence to aseptic handling techniques is critical to maintain the integrity of the antibody and to prevent contamination.
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage or leakage.
-
Store the antibody at temperatures between 2°C and 8°C for short-term storage. For long-term storage, refer to the manufacturer's specific instructions, which may include freezing at -20°C or below.[8]
Preparation and Use:
-
Work in a clean, designated area, such as a laminar flow hood or biological safety cabinet, to maintain sterility.
-
Before use, allow the vial to equilibrate to room temperature.
-
Use sterile pipette tips and techniques when aliquoting or diluting the antibody.
-
Avoid the generation of aerosols.[9]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert others in the immediate area.
-
Don appropriate PPE as outlined in Table 1.
-
Contain the spill using absorbent materials.
-
Clean the area with an appropriate disinfectant (e.g., 10% bleach solution), followed by a water rinse.
-
Dispose of all contaminated materials as biohazardous waste.
Disposal Plan
Proper disposal of the antibody and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Antibody | Dispose of as non-hazardous clinical waste, in accordance with local and institutional regulations.[10] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated biohazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated biohazardous waste container. |
Table 2: Disposal Guidelines
Experimental Workflow
The following diagram outlines the standard workflow for handling the Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86) in a research setting.
Caption: Workflow for Safe Handling of Anti-Mouse OX40/CD134 Antibody.
References
- 1. InVivoMAb anti-mouse OX40 (CD134) | Bio X Cell [bioxcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RecombiMAb anti-mouse OX40 (CD134) (LALA-PG) | Bio X Cell [bioxcell.com]
- 4. magonlinelibrary.com [magonlinelibrary.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. susupport.com [susupport.com]
- 7. simplivia.com [simplivia.com]
- 8. InVivoMAb Anti-Mouse CD134/OX40 Antibody (OX-86)_AntibodySystem [antibodysystem.com]
- 9. wacountry.health.wa.gov.au [wacountry.health.wa.gov.au]
- 10. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
